Product packaging for Ac-LETD-CHO(Cat. No.:)

Ac-LETD-CHO

Cat. No.: B12384420
M. Wt: 502.5 g/mol
InChI Key: USINUJSKVDJANL-ACDVHTNFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ac-LETD-CHO is a potent, reversible, and cell-permeable peptide aldehyde inhibitor that targets key enzymes in the apoptotic pathway. Its primary research applications involve the specific inhibition of caspase-6 and caspase-8, which are initiator and effector caspases involved in cell death processes . Studies have demonstrated its value as a crucial tool for investigating caspase function and for protecting cells from apoptosis induced by various stimuli. A prominent research application for this compound is in the study of neuronal protection. Research has shown that this compound (at 50 µM) can protect ND7/23 neuronal cells from glucotoxicity, a state of cellular damage induced by hyperglycemia. In this model, it counteracted hyperglycemia-induced reductions in cell viability and suppressed associated increases in reactive oxygen species (ROS) production, DNA damage, and apoptosis. The protective mechanism is linked to the suppression of caspase-3 activation . This makes it a promising molecule for research into diabetic neuropathy and other neurodegenerative conditions. The compound is supplied as a lyophilized powder and is typically reconstituted in distilled water or DMSO for use in cell culture systems. Researchers should always prepare fresh solutions for experimental use to ensure stability and activity. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N4O10 B12384420 Ac-LETD-CHO

Properties

Molecular Formula

C21H34N4O10

Molecular Weight

502.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C21H34N4O10/c1-10(2)7-15(22-12(4)28)20(34)24-14(5-6-16(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-17(31)32/h9-11,13-15,18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t11-,13+,14+,15+,18+/m1/s1

InChI Key

USINUJSKVDJANL-ACDVHTNFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

Ac-LETD-CHO: A Technical Guide to a Specific Caspase-8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ac-LETD-CHO, a potent and specific inhibitor of caspase-8. This document details its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its use in research settings. The included diagrams of signaling pathways and experimental workflows serve as a visual aid for understanding its application in apoptosis research.

Introduction to this compound

This compound is a synthetic tetrapeptide (Acetyl-Leu-Glu-Thr-Asp-CHO) that acts as a highly specific and reversible inhibitor of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells. The specificity of this compound for caspase-8 makes it an invaluable tool for elucidating the intricate signaling cascades of apoptosis and for investigating the therapeutic potential of targeting this pathway in various diseases, including cancer and neurodegenerative disorders.

Chemical Properties and Mechanism of Action

This compound is a peptide aldehyde. The aldehyde group (-CHO) interacts with the active site cysteine of caspase-8, forming a reversible thiohemiacetal adduct. This interaction blocks the catalytic activity of the enzyme, thereby preventing the downstream activation of effector caspases and the execution of apoptosis. Its peptide sequence (LETD) mimics the cleavage site of procaspase-8, conferring its high specificity for this particular caspase.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The IC50 value can vary depending on the experimental conditions, such as the substrate and enzyme concentrations.

Target CaspaseReported IC50 Value (nM)Cell Line/SystemReference
Caspase-86.71In vitro assay[1][2]
Caspase-8~100In A549 human non-small cell lung cancer cells[3]
Caspase-9~100In A549 human non-small cell lung cancer cells[3]

Note: While primarily a caspase-8 inhibitor, some studies show effects on other caspases at higher concentrations.

Signaling Pathway Visualization

The following diagram illustrates the extrinsic apoptosis pathway and highlights the point of inhibition by this compound.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway and this compound Inhibition DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) (FADD, Procaspase-8) DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruitment ActiveCaspase8 Active Caspase-8 Procaspase8->ActiveCaspase8 Cleavage Bid Bid ActiveCaspase8->Bid Cleavage Procaspase3 Procaspase-3 ActiveCaspase8->Procaspase3 Direct Activation (Type I cells) AcLETDCHO This compound AcLETDCHO->ActiveCaspase8 Inhibition tBid tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Procaspase-9) CytochromeC->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome ActiveCaspase9->Procaspase3 Cleavage ActiveCaspase3 Active Caspase-3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis Execution Experimental_Workflow General Workflow for Assessing Caspase-8 Inhibition start Start cell_culture Cell Culture (e.g., Jurkat, HeLa) start->cell_culture treatment_groups Establish Treatment Groups cell_culture->treatment_groups control 1. Untreated Control treatment_groups->control inducer 2. Apoptosis Inducer Only (e.g., Staurosporine) treatment_groups->inducer inhibitor 3. Inducer + this compound treatment_groups->inhibitor incubation Incubation control->incubation inducer->incubation inhibitor->incubation harvest Harvest Cells and Prepare Lysates incubation->harvest assays Perform Downstream Assays harvest->assays caspase_assay Caspase-8 Activity Assay assays->caspase_assay western_blot Western Blot for Caspase-8 Cleavage assays->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) assays->apoptosis_assay analysis Data Analysis and Interpretation caspase_assay->analysis western_blot->analysis apoptosis_assay->analysis end End analysis->end

References

The Role of Ac-LETD-CHO in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Ac-LETD-CHO, a key chemical tool used in the study of programmed cell death. We will explore its mechanism of action as a potent caspase-8 inhibitor, its application in experimental settings, and its role in elucidating the extrinsic apoptosis pathway.

Introduction to this compound

This compound (N-Acetyl-Leu-Glu-Thr-Asp-CHO) is a synthetic, cell-permeable peptide aldehyde that acts as a potent, reversible inhibitor of caspase-8. Caspase-8 is the primary initiator caspase in the extrinsic pathway of apoptosis, a critical process for tissue homeostasis, elimination of damaged or infected cells, and immune system regulation.[1][2] The inhibitor is designed to mimic the preferred cleavage site of caspase-8, the tetrapeptide sequence (L/I)ETD, allowing it to bind to the enzyme's active site and block its proteolytic function.[3] This specificity makes this compound an invaluable reagent for investigating the cellular signaling cascades governed by caspase-8.

Mechanism of Action: Inhibiting the Apex of Extrinsic Apoptosis

Apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway.[4] this compound specifically targets the extrinsic pathway.

The extrinsic pathway is triggered by the binding of extracellular death ligands, such as FasL (Fas ligand) or TNF-α (Tumor Necrosis Factor-alpha), to their corresponding death receptors on the cell surface.[5] This ligation event prompts the recruitment of adaptor proteins, like FADD (Fas-Associated Death Domain), to the receptor's intracellular domain. This assembly forms the Death-Inducing Signaling Complex (DISC).[2]

Within the DISC, multiple inactive procaspase-8 molecules are brought into close proximity, facilitating their dimerization and subsequent auto-activation through proteolytic cleavage.[3] Activated caspase-8 then initiates the downstream apoptotic cascade through two primary mechanisms:

  • Direct Effector Caspase Activation: Caspase-8 directly cleaves and activates effector caspases, such as caspase-3 and caspase-7, which are responsible for dismantling the cell by cleaving a multitude of cellular proteins.[4]

  • Amplification via the Intrinsic Pathway: In certain cell types (Type II cells), caspase-8 cleaves the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, triggering the intrinsic apoptosis pathway and amplifying the death signal.

This compound exerts its function by binding to the active site of caspase-8, preventing it from cleaving its downstream substrates, thereby halting the progression of the extrinsic apoptotic signal.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds DISC DISC Formation (FADD, Procaspase-8) Receptor->DISC Recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 Cleaves & Activates Bid Bid Caspase8->Bid Cleaves Inhibitor This compound Inhibitor->Caspase8 Inhibits Caspase37 Active Caspase-3/7 (Effector Caspases) Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Executes tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway (Intrinsic Amplification) tBid->Mitochondria Activates Mitochondria->Apoptosis

Caption: The Extrinsic Apoptosis Pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of a caspase inhibitor is typically defined by its half-maximal inhibitory concentration (IC₅₀). This compound demonstrates high potency for its target. The working concentration in cell-based assays can vary depending on the cell type, treatment duration, and experimental conditions.

ParameterValueSource
IC₅₀ for Caspase-8 6.71 nM[4]
Typical Working Concentration 50 µM[6]

Note: The optimal working concentration should be determined empirically for each specific experimental system.

Experimental Protocols

This compound is frequently used to confirm the involvement of caspase-8 in apoptosis induced by a specific stimulus. Below are representative protocols for key experiments.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the ability of this compound to block apoptosis.

Experimental_Workflow A 1. Cell Seeding Plate cells at desired density and allow to adhere overnight. B 2. Pre-treatment with Inhibitor Treat cells with this compound (e.g., 50 µM) or vehicle control for 1-2 hours. A->B C 3. Induction of Apoptosis Add apoptosis-inducing agent (e.g., FasL, TRAIL, or test compound). B->C D 4. Incubation Incubate for a pre-determined time period (e.g., 6-24 hours). C->D E 5. Cell Harvesting & Staining Collect cells and perform staining for the chosen assay. D->E F Caspase Activity Assay E->F G Annexin V / PI Staining E->G H Cell Viability Assay E->H I 6. Data Acquisition & Analysis Measure signal using a plate reader or flow cytometer. Compare results between treated and control groups. F->I G->I H->I

Caption: A generalized workflow for studying apoptosis inhibition with this compound.
Protocol: Caspase-8 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of caspase-8 in cell lysates using a fluorogenic substrate like Ac-IETD-AFC or Ac-LETD-AFC.[5][7]

Materials:

  • 96-well opaque microplate

  • Cell Lysis Buffer

  • Assay Buffer (containing DTT)

  • Caspase-8 Substrate (e.g., Ac-LETD-AFC)

  • Fluorometric plate reader (Ex: ~400 nm, Em: ~505 nm)

Procedure:

  • Prepare Cell Lysates: Following the experimental workflow (Section 4.1), harvest cells and lyse them on ice for 15-20 minutes using a chilled lysis buffer.[8]

  • Clear Lysate: Centrifuge the lysates at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of each supernatant (lysate).

  • Assay Setup: In a 96-well opaque plate, add 50-100 µg of protein lysate to each well. Adjust the volume of each well to be equal with Assay Buffer.

  • Substrate Addition: Prepare the caspase-8 substrate solution in Assay Buffer according to the manufacturer's instructions. Add the substrate solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a microplate reader. The fluorescence intensity is directly proportional to the caspase-8 activity.

  • Analysis: Compare the fluorescence values from cells treated with the apoptosis inducer alone versus those pre-treated with this compound. A significant reduction in fluorescence in the this compound group indicates that the apoptosis proceeds through caspase-8 activation.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Flow Cytometer

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Treatment: Treat cells according to the experimental workflow (Section 4.1).

  • Harvest Cells: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.[10]

  • Wash: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Beyond Apoptosis: Other Roles of Caspase-8

While its role in apoptosis is well-defined, emerging evidence indicates that caspase-8 participates in other cellular processes, often in a non-apoptotic capacity. These functions can be dependent or independent of its proteolytic activity. For instance, caspase-8 has been implicated in:

  • Cell Adhesion and Migration [11]

  • Inflammation and Innate Immunity [3]

  • NF-κB Signaling [3]

  • Necroptosis Regulation [4]

The use of this compound can help researchers dissect whether the proteolytic activity of caspase-8 is required for these non-canonical functions.

References

Ac-LETD-CHO: A Technical Guide to its Modulation of the Extrinsic Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the caspase-8 inhibitor, Ac-LETD-CHO, and its specific effects on the extrinsic apoptosis pathway. This document details the mechanism of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential.

Introduction to the Extrinsic Apoptosis Pathway and Caspase-8

The extrinsic apoptosis pathway is a critical mechanism of programmed cell death initiated by extracellular signals. This pathway is integral to immune surveillance, tissue homeostasis, and the elimination of damaged or cancerous cells. A key initiator of this cascade is Caspase-8, a cysteine-aspartic protease that, upon activation, triggers a cascade of downstream effector caspases, ultimately leading to cellular demise.

The pathway is typically initiated by the binding of death ligands, such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, leading to their dimerization and auto-catalytic activation. Activated caspase-8 then proteolytically cleaves and activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

This compound: A Specific Inhibitor of Caspase-8

This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and specific inhibitor of caspase-8. Its peptide sequence, LETD (Leu-Glu-Thr-Asp), mimics the cleavage site of pro-caspase-8, allowing it to bind to the active site of the enzyme and block its proteolytic activity. The aldehyde functional group forms a reversible covalent bond with the active site cysteine of caspase-8, effectively inhibiting its function.

Quantitative Data on the Efficacy of this compound

The inhibitory effect of this compound on caspase-8 and its downstream consequences on apoptosis have been quantified in various studies.

ParameterValueCell Line/SystemExperimental ConditionReference
IC50 for Caspase-8 6.71 nMIn vitro enzyme assayN/A[1][2]
Effect on Cell Viability Increased cell viabilityND7/23 neuronal cellsHyperglycemia-induced apoptosis[3]
Effect on Caspase-3 Activation Suppressed caspase-3 activationND7/23 neuronal cellsHyperglycemia-induced apoptosis[3]

Signaling Pathways and Experimental Workflows

The Extrinsic Apoptosis Pathway and the Point of Inhibition by this compound

The following diagram illustrates the key steps in the extrinsic apoptosis pathway and highlights the specific point of intervention by this compound.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Death Ligand (e.g., FasL) Death Ligand (e.g., FasL) Death Receptor (e.g., Fas) Death Receptor (e.g., Fas) Death Ligand (e.g., FasL)->Death Receptor (e.g., Fas) Binding FADD FADD Death Receptor (e.g., Fas)->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Dimerization & Autocatalysis Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Cleavage & Activation This compound This compound This compound->Active Caspase-8 Inhibition Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cellular Substrates Cellular Substrates Active Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: The extrinsic apoptosis pathway initiated by death ligand binding and the inhibitory action of this compound on caspase-8.

Experimental Workflow for Investigating this compound's Effect

This diagram outlines a typical experimental workflow to assess the efficacy of this compound in an in vitro cell culture model of extrinsic apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Incubate with this compound Incubate with this compound Treatment Groups->Incubate with this compound Pre-treatment Induce Apoptosis (e.g., FasL) Induce Apoptosis (e.g., FasL) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induce Apoptosis (e.g., FasL)->Cell Viability Assay (MTT) Caspase-8 Activity Assay Caspase-8 Activity Assay Induce Apoptosis (e.g., FasL)->Caspase-8 Activity Assay Caspase-3 Activity Assay Caspase-3 Activity Assay Induce Apoptosis (e.g., FasL)->Caspase-3 Activity Assay Western Blot (Cleaved Caspase-3) Western Blot (Cleaved Caspase-3) Induce Apoptosis (e.g., FasL)->Western Blot (Cleaved Caspase-3) Incubate with this compound->Induce Apoptosis (e.g., FasL) Quantitative Analysis Quantitative Analysis Cell Viability Assay (MTT)->Quantitative Analysis Caspase-8 Activity Assay->Quantitative Analysis Caspase-3 Activity Assay->Quantitative Analysis Western Blot (Cleaved Caspase-3)->Quantitative Analysis Statistical Analysis Statistical Analysis Quantitative Analysis->Statistical Analysis

Caption: A generalized workflow for studying the effects of this compound on apoptosis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound

  • Apoptosis-inducing agent (e.g., FasL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle-only control.

  • Induce apoptosis by adding the apoptosis-inducing agent (e.g., FasL) to the appropriate wells. Include a negative control group with no apoptosis induction.

  • Incubate the plate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate cell viability as a percentage of the control group.

Caspase-8 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-8 using a fluorogenic substrate.

Materials:

  • Cell lysate from treated and control cells

  • Caspase-8 specific fluorogenic substrate (e.g., Ac-IETD-AFC)

  • Assay buffer (e.g., containing HEPES, DTT, and CHAPS)

  • Fluorometer

Procedure:

  • Culture and treat cells with this compound and the apoptosis-inducing agent as described in the cell viability assay.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well black plate, add an equal amount of protein from each lysate.

  • Add the caspase-8 substrate to each well.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate.

  • Express caspase-8 activity relative to the control group.

Western Blot for Cleaved Caspase-3

This protocol detects the active, cleaved form of caspase-3 as an indicator of downstream apoptosis execution.

Materials:

  • Cell lysate from treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates as described in the caspase activity assay.

  • Determine the protein concentration of each lysate.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Conclusion

This compound serves as a valuable research tool for elucidating the intricacies of the extrinsic apoptosis pathway. Its high specificity for caspase-8 allows for the targeted investigation of the role of this initiator caspase in various cellular processes and disease models. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of inhibiting caspase-8 in pathologies characterized by excessive or insufficient apoptosis. Further research into the in vivo efficacy and safety of this compound and other caspase-8 inhibitors is warranted to translate these preclinical findings into clinical applications.

References

An In-Depth Technical Guide to the Neuroprotective Properties of Ac-LETD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal apoptosis, or programmed cell death, is a critical factor in the pathology of a wide range of neurodegenerative diseases and acute neurological injuries. A key mediator in the apoptotic cascade is the family of cysteine-aspartic proteases known as caspases. Among these, caspase-8 stands as a principal initiator of the extrinsic apoptotic pathway. The tetrapeptide aldehyde Ac-Leu-Glu-Thr-Asp-CHO (Ac-LETD-CHO) is a potent and specific inhibitor of caspase-8, and as such, represents a promising therapeutic agent for neuroprotection. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of the Extrinsic Apoptotic Pathway

This compound exerts its neuroprotective effects by directly targeting and inhibiting the activity of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface, such as Fas or TNF-R1.

Upon ligand binding, these receptors trimerize and recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. This proximity-induced dimerization leads to the autoproteolytic activation of caspase-8. Activated caspase-8 can then initiate a downstream cascade in two primary ways:

  • Direct activation of effector caspases: Caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately cell death.

  • Amplification through the intrinsic pathway: Caspase-8 can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c, which activates the intrinsic apoptotic pathway via the formation of the apoptosome and activation of caspase-9.

This compound, by binding to the active site of caspase-8, prevents these downstream events, thereby inhibiting the entire apoptotic cascade and promoting neuronal survival.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been demonstrated in various in vitro models of neuronal injury. The following tables summarize the key quantitative findings from these studies.

Inhibitory Activity of this compound
Target IC50 Value
Caspase-86.71 nM[1]
Neuroprotective Effects of this compound in a Hyperglycemia-Induced Neurotoxicity Model (ND7/23 Neuronal Cells)
Parameter Effect of this compound (50 µM)
Cell ViabilityIncreased[2][3]
Reactive Oxygen Species (ROS) ProductionReduced[2][3]
DNA DamageReduced[2][3]
Caspase-3 ActivationSuppressed[2][3]

Further research is needed to establish a comprehensive dose-response relationship and efficacy in a wider range of neuronal injury models and cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the neuroprotective properties of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., ND7/23, SH-SY5Y, or primary cortical neurons)

  • 96-well culture plates

  • Complete culture medium

  • Neurotoxic agent (e.g., high glucose, glutamate, MPP+)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induce neurotoxicity by adding the neurotoxic agent to the culture medium. Include control wells with untreated cells and cells treated only with the neurotoxic agent.

  • Incubate the plate for the desired duration of the experiment (e.g., 24-48 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Detection of Apoptosis using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP)

  • Antibody against the label (e.g., anti-BrdU antibody conjugated to a fluorescent dye)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Culture and treat neuronal cells with the neurotoxic agent in the presence or absence of this compound.

  • Fix the cells with fixation solution for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.

  • Wash the cells with PBS.

  • If using an indirect labeling method, incubate with the fluorescently labeled antibody.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence in their nuclei.

  • Quantify the percentage of TUNEL-positive cells.

Assessment of Caspase-3 Activation by Western Blotting

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, which is a key event in the apoptotic cascade.

Materials:

  • Treated neuronal cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a transfer membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of cleaved caspase-3.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for investigating the neuroprotective effects of this compound.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds to FADD FADD Death_Receptor->FADD Recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruits Active_Caspase8 Active Caspase-8 Pro_Caspase8->Active_Caspase8 Autocatalytic cleavage Pro_Caspase3 Pro-Caspase-3 Active_Caspase8->Pro_Caspase3 Cleaves & Activates Bid Bid Active_Caspase8->Bid Cleaves Ac_LETD_CHO This compound Ac_LETD_CHO->Active_Caspase8 Inhibits Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Forms Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase9->Pro_Caspase3 Cleaves & Activates Experimental_Workflow Start Start: Hypothesis (this compound is neuroprotective) Cell_Culture 1. Cell Culture (e.g., Neuronal cell line or primary neurons) Start->Cell_Culture Toxicity_Induction 2. Induction of Neurotoxicity (e.g., High Glucose, Glutamate, MPP+) Cell_Culture->Toxicity_Induction Treatment 3. Treatment with this compound (Dose-response) Toxicity_Induction->Treatment Viability_Assay 4. Cell Viability Assessment (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 5. Apoptosis Detection (TUNEL Assay) Treatment->Apoptosis_Assay Mechanism_Study 6. Mechanistic Studies (Western Blot for Caspases) Treatment->Mechanism_Study Data_Analysis 7. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism_Study->Data_Analysis Conclusion Conclusion: Evaluate neuroprotective efficacy and mechanism Data_Analysis->Conclusion

References

Ac-LETD-CHO: A Technical Guide to its Inhibitory Effects on Caspase-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peptide inhibitor Ac-LETD-CHO and its inhibitory effects on caspase-9, a key initiator caspase in the intrinsic pathway of apoptosis. This document outlines the mechanism of action, selectivity profile, and detailed experimental protocols for characterizing the inhibition of caspase-9 by this compound.

Introduction to this compound and Caspase-9

Caspase-9 (Cysteine-aspartic protease 9) is a critical initiator caspase in the mitochondrial or intrinsic pathway of apoptosis. Upon apoptotic stimuli, cytochrome c is released from the mitochondria and binds to Apaf-1, leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, which in turn activates downstream effector caspases, such as caspase-3, to execute programmed cell death.

This compound (Acetyl-Leu-Glu-Thr-Asp-aldehyde) is a synthetic tetrapeptide aldehyde that has been investigated for its inhibitory effects on caspases. While primarily recognized as a potent inhibitor of caspase-8, it also exhibits inhibitory activity against caspase-9, albeit with lower potency. Its reversible aldehyde functional group interacts with the active site cysteine of the caspase, thereby blocking its proteolytic activity. Understanding the specific inhibitory profile of this compound is crucial for its application as a research tool and for its potential therapeutic development.

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound has been evaluated against a panel of caspases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its selectivity.

Caspase TargetIC50 (nM)
Caspase-115.0
Caspase-481.7
Caspase-521.3
Caspase-83.82[1]
Caspase-9 49.2 [1]
Caspase-1040.4
Caspase-14134

Note: Data was generated using a (Z-LEHD)2-R110 tetrapeptide substrate for caspases 1, 4, 5, 8, 9, 10, and 14.[1] The IC50 value for caspase-8 from another source is reported as 6.71 nM.[2]

Signaling Pathways and Experimental Workflows

Intrinsic Apoptosis Pathway and Caspase-9 Activation

The following diagram illustrates the central role of caspase-9 in the intrinsic apoptosis pathway.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Mito_Stress->Bax_Bak Cyto_C_Mito Cytochrome c Bax_Bak->Cyto_C_Mito Release Cyto_C_Cyto Cytochrome c Cyto_C_Mito->Cyto_C_Cyto Apoptosome Apoptosome Formation Cyto_C_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome dATP dATP/ATP dATP->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Casp9 Active Caspase-9 Pro_Casp9->Casp9 Recruitment & Activation Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleavage & Activation Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Ac_LETD_CHO This compound Ac_LETD_CHO->Casp9

Caption: Intrinsic apoptosis pathway highlighting caspase-9 activation.

Experimental Workflow: Determining the IC50 of this compound for Caspase-9

This diagram outlines the typical workflow for determining the IC50 value of an inhibitor against a specific caspase.

cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of this compound Plate_Setup Add assay buffer, caspase-9, and this compound dilutions to a 96-well plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare recombinant caspase-9 solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC) Substrate_Add Add caspase-9 substrate to initiate reaction Substrate_Prep->Substrate_Add Incubation1 Pre-incubate enzyme and inhibitor Plate_Setup->Incubation1 Incubation1->Substrate_Add Incubation2 Incubate at 37°C Substrate_Add->Incubation2 Measurement Measure fluorescence at regular intervals Incubation2->Measurement Data_Plot Plot fluorescence vs. time to determine reaction rates Measurement->Data_Plot Inhibition_Plot Plot % inhibition vs. log[this compound] Data_Plot->Inhibition_Plot IC50_Calc Calculate IC50 value using non-linear regression Inhibition_Plot->IC50_Calc

Caption: Workflow for determining the IC50 of a caspase inhibitor.

Experimental Protocols

In Vitro Caspase-9 Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory effect of this compound on purified recombinant caspase-9.

A. Materials and Reagents:

  • Recombinant human caspase-9

  • This compound inhibitor

  • Fluorogenic caspase-9 substrate (e.g., Ac-LEHD-AFC)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)

B. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM).

  • Caspase-9 Working Solution: Dilute the recombinant caspase-9 in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate Working Solution: Dilute the Ac-LEHD-AFC stock solution in assay buffer to the final desired concentration (typically at or below the Km value for the enzyme).

C. Assay Procedure:

  • Add 50 µL of assay buffer to each well of the 96-well plate.

  • Add 10 µL of each this compound dilution to the appropriate wells. Include a control with 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor dilutions (vehicle control).

  • Add 10 µL of the caspase-9 working solution to all wells.

  • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 30 µL of the substrate working solution to each well.

  • Immediately place the plate in the fluorometric plate reader and measure the fluorescence intensity every 1-2 minutes for at least 30 minutes.

D. Data Analysis:

  • For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Caspase-9 Activity Assay in Cell Lysates

This protocol outlines the measurement of caspase-9 activity in cell lysates following treatment with an apoptotic stimulus and the assessment of inhibition by this compound.

A. Materials and Reagents:

  • Cell line of interest

  • Apoptotic stimulus (e.g., staurosporine, etoposide)

  • This compound

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 1% Triton X-100, 0.1% CHAPS, 1 mM DTT, 1 mM EDTA, pH 7.4)

  • Protein assay reagent (e.g., BCA or Bradford)

  • Caspase-9 substrate (colorimetric, e.g., Ac-LEHD-pNA; or fluorometric, e.g., Ac-LEHD-AFC)

  • Assay Buffer (as described in 4.1.A)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Plate reader (spectrophotometer at 405 nm for pNA, or fluorometer)

B. Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Induce apoptosis by adding the apoptotic stimulus and incubate for the desired time. Include an untreated control group.

  • Cell Lysis:

    • Harvest the cells (including any floating cells) and pellet by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold cell lysis buffer and incubate on ice for 10-20 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Caspase-9 Activity Measurement:

    • Normalize the protein concentration of all lysates with lysis buffer.

    • Add 50-100 µg of protein lysate to each well of the 96-well plate.

    • Add assay buffer to bring the total volume to 90 µL.

    • Initiate the reaction by adding 10 µL of the caspase-9 substrate.

    • Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals.

C. Data Analysis:

  • Calculate the rate of substrate cleavage for each sample.

  • Express the caspase-9 activity as a fold change relative to the untreated control.

  • Plot the caspase-9 activity against the concentration of this compound to determine its inhibitory effect in a cellular context.

Conclusion

References

Ac-LETD-CHO as a Research Tool: A Technical Guide to its Discovery and Application

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The study of apoptosis, or programmed cell death, is fundamental to understanding numerous biological processes and diseases, including cancer and neurodegenerative disorders. A key mediator in the extrinsic apoptotic pathway is caspase-8, an initiator cysteine protease. The development of specific inhibitors for individual caspases is crucial for elucidating their precise roles. This technical guide provides an in-depth overview of Ac-LETD-CHO, a potent and specific peptide aldehyde inhibitor of caspase-8. We will cover its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a visual representation of the signaling pathway it targets. This document is intended for researchers, scientists, and drug development professionals utilizing this compound as a tool to investigate caspase-8-mediated signaling events.

Introduction: The Role of Caspase-8 and the Rationale for Specific Inhibitors

Caspases (cysteine-aspartic proteases) are a family of enzymes that play essential roles in mediating apoptosis and inflammation. They are synthesized as inactive zymogens (pro-caspases) and, upon receiving a specific stimulus, are activated through proteolytic cleavage. Apoptotic caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -7).

Caspase-8 is the primary initiator caspase in the extrinsic, or death receptor-mediated, pathway of apoptosis.[1][2] This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-related apoptosis-inducing ligand (TRAIL), to their cognate receptors on the cell surface.[2][3] This ligation event leads to the recruitment of the adaptor protein FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][3] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their dimerization and auto-activation.[4] Active caspase-8 then initiates the downstream apoptotic cascade by either directly cleaving and activating executioner caspases or by cleaving the protein Bid, which in turn activates the intrinsic (mitochondrial) apoptotic pathway.[1]

Given the central role of caspase-8, tools that can specifically modulate its activity are invaluable for research. Peptide inhibitors designed to mimic the caspase's preferred cleavage sequence have become standard research tools. This compound (N-Acetyl-Leu-Glu-Thr-Asp-aldehyde) is a synthetic tetrapeptide designed as a potent and reversible inhibitor of caspase-8, enabling researchers to dissect its function in complex biological systems.

This compound: A Specific Caspase-8 Inhibitor

This compound belongs to the class of peptide aldehyde inhibitors. Its design is based on the preferred amino acid recognition sequence of caspase-8. The aldehyde functional group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its catalytic activity. This targeted mechanism provides a high degree of specificity for caspase-8, making it a reliable tool for investigating caspase-8-dependent pathways. It is widely used in cancer research and studies of neurodegenerative diseases to inhibit apoptosis and explore cellular signaling.[5][6]

Quantitative Inhibitory Profile

The efficacy and specificity of a caspase inhibitor are typically defined by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against a panel of caspases. This compound demonstrates high potency against caspase-8.

InhibitorTarget CaspaseIC50 / K i [app]Reference(s)
This compound Caspase-8 IC50: 6.71 nM [4][5][6]
Ac-DEVD-CHOCaspase-3K i [app]: 0.288 nM[1]
Caspase-7K i [app]: 4.48 nM[1]
Caspase-8K i [app]: 0.597 nM[1]
Caspase-9K i [app]: 1.35 nM[1]
Ac-DNLD-CHOCaspase-3K i [app]: 0.68 nM[1][5]
Caspase-7K i [app]: 55.7 nM[1][5]
Caspase-8K i [app]: >200 nM[1][5]
Caspase-9K i [app]: >200 nM[1][5]

Note: The table includes data for other well-known caspase inhibitors to provide context on selectivity. While Ac-DEVD-CHO is a broad inhibitor of several caspases, Ac-DNLD-CHO shows high selectivity for caspase-3, illustrating the principle of peptide-based specificity. This compound is recognized for its specific and potent inhibition of caspase-8.

Key Signaling Pathway: Extrinsic Apoptosis

The following diagram illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the point of inhibition by this compound.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway cluster_membrane Cell Membrane cluster_disc DISC Formation cluster_downstream DeathLigand Death Ligand (e.g., FasL, TRAIL) DeathReceptor Death Receptor (e.g., Fas, DR4/5) DeathLigand->DeathReceptor Binds FADD FADD (Adaptor Protein) DeathReceptor->FADD Recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits ActiveCasp8 Active Caspase-8 ProCasp8->ActiveCasp8 Dimerization & Auto-activation ProCasp37 Pro-Caspase-3, -7 ActiveCasp8->ProCasp37 Cleaves & Activates Bid Bid ActiveCasp8->Bid Cleaves Inhibitor This compound Inhibitor->ActiveCasp8 Inhibits ActiveCasp37 Active Caspase-3, -7 (Executioner Caspases) ProCasp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis Executes tBid tBid Bid->tBid Mitochondria Mitochondrial Pathway (Intrinsic Apoptosis) tBid->Mitochondria Activates Mitochondria->Apoptosis Leads to

Caption: The extrinsic apoptosis pathway initiated by death receptor ligation, leading to DISC formation and caspase-8 activation. This compound specifically blocks the activity of active caspase-8.

Experimental Protocols for Utilizing this compound

General Handling and Preparation

This compound is typically supplied as a powder.

  • Reconstitution: Reconstitute the peptide inhibitor in sterile, high-quality DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Protocol: Caspase-8 Activity Assay (Fluorometric)

This assay measures the cleavage of a specific fluorogenic substrate by active caspase-8 in cell lysates.

Materials:

  • Cells treated with an apoptosis inducer +/- this compound.

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA, pH 7.4).

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

  • Caspase-8 specific substrate (e.g., Ac-IETD-AFC or Ac-IETD-AMC).

  • This compound for inhibitor control wells.

  • Fluorometer and 96-well black plates.

Procedure:

  • Cell Treatment: Culture cells and treat with the desired apoptotic stimulus. For inhibitor-treated samples, pre-incubate cells with an appropriate concentration of this compound (e.g., 20-100 µM) for 1-2 hours before adding the stimulus.[7]

  • Cell Lysis: Harvest cells (e.g., 1-5 x 10^6 cells per sample) and wash once with ice-cold PBS. Lyse the cell pellet in 50-100 µL of ice-cold Lysis Buffer. Incubate on ice for 10-15 minutes.

  • Lysate Preparation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Assay Setup: In a 96-well black plate, add 50-100 µg of protein lysate to each well. Adjust the volume to 50 µL with Assay Buffer.

  • Substrate Addition: Prepare a 2X substrate working solution (e.g., 100 µM Ac-IETD-AFC in Assay Buffer). Add 50 µL of this solution to each well.

  • Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) kinetically over 1-2 hours. The rate of fluorescence increase is proportional to caspase-8 activity.[8]

Protocol: Western Blot Analysis of Caspase-8 Activation

This method detects the cleavage of pro-caspase-8 into its active fragments.

Materials:

  • Cell lysates prepared as in section 5.2.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

  • Primary antibody specific for caspase-8 (that recognizes both pro- and cleaved forms).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Sample Preparation: Mix 20-40 µg of protein lysate with SDS-PAGE loading buffer and boil for 5 minutes.

  • Electrophoresis: Load samples onto a polyacrylamide gel (e.g., 12-15%) and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-caspase-8 antibody (diluted in blocking buffer) overnight at 4°C.[7][9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Apply the ECL substrate and visualize the protein bands using an imaging system. The disappearance of the pro-caspase-8 band (~55-57 kDa) and the appearance of the cleaved p18/p10 fragments indicate activation. Samples pre-treated with this compound should show reduced or no cleavage.

Protocol: Assessing Apoptosis via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with an apoptosis inducer +/- this compound.

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC).

  • Propidium Iodide (PI) or 7-AAD staining solution.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells as described in 5.2.1.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-500 x g for 5 minutes.

  • Washing: Wash the cells once with ice-cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Example Experimental Workflow

The following diagram outlines a logical workflow for using this compound to determine if a novel compound induces apoptosis via the caspase-8 pathway.

Experimental_Workflow Workflow: Investigating Caspase-8 Role in Drug-Induced Apoptosis Start Start: Culture Cells Treat Treat cells with Novel Compound (Dose-response & Time-course) Start->Treat Viability Measure Cell Viability (e.g., MTT Assay) Treat->Viability ApoptosisCheck Does Compound Reduce Viability? Viability->ApoptosisCheck PreTreat Pre-treat cells with: 1. Vehicle (DMSO) 2. This compound (Caspase-8 Inhibitor) ApoptosisCheck->PreTreat Yes NoEffect Compound is not cytotoxic at tested concentrations ApoptosisCheck->NoEffect No CoTreat Co-treat with Novel Compound PreTreat->CoTreat Analysis Perform Apoptosis Assays CoTreat->Analysis Annexin Annexin V / PI Staining (Flow Cytometry) Analysis->Annexin Western Western Blot for Cleaved Caspase-8 & -3 Analysis->Western Conclusion Conclusion Annexin->Conclusion Western->Conclusion Casp8Dependent Apoptosis is Caspase-8 Dependent Conclusion->Casp8Dependent This compound rescues cells Casp8Independent Apoptosis is Caspase-8 Independent (or non-apoptotic death) Conclusion->Casp8Independent This compound has no effect End End Casp8Dependent->End Casp8Independent->End NoEffect->End

Caption: A logical workflow for using this compound to validate the involvement of caspase-8 in a compound-induced cell death pathway.

Conclusion

This compound is a highly effective and specific research tool for the study of caspase-8-mediated apoptosis. Its utility in a range of cellular and biochemical assays allows for the precise dissection of the extrinsic apoptotic pathway and the confirmation of caspase-8's role in various physiological and pathological conditions. By following the detailed protocols outlined in this guide, researchers can confidently employ this compound to advance our understanding of programmed cell death.

References

The Role of Ac-LETD-CHO in the Investigation of Programmed Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, a fundamental process in multicellular organisms, is critical for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. Caspase-8, a key initiator caspase, stands at the crossroads of several cell death signaling pathways, most notably the extrinsic apoptosis pathway. Understanding its function is paramount for the development of novel therapeutics. Ac-LETD-CHO, a potent and specific inhibitor of caspase-8, has emerged as an indispensable tool for elucidating the intricate mechanisms of programmed cell death. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to this compound

This compound is a synthetic, cell-permeable peptide inhibitor that specifically targets caspase-8. Its design is based on the preferred cleavage sequence of caspase-8, allowing it to competitively and reversibly bind to the active site of the enzyme. This inhibition prevents the downstream activation of effector caspases, thereby blocking the execution phase of apoptosis. The high specificity of this compound for caspase-8 makes it a valuable tool for dissecting the role of this particular caspase in complex cellular processes.

Mechanism of Action and Specificity

This compound functions as a reversible aldehyde inhibitor of caspase-8. The aldehyde group forms a covalent bond with the active site cysteine residue of the caspase, effectively blocking its proteolytic activity. This targeted inhibition allows researchers to specifically probe the functions of caspase-8-dependent pathways.

Data Presentation: Inhibitor Specificity
InhibitorTarget CaspaseIC50 (nM)
This compound Caspase-86.71[1]
Ac-LEHD-CHOCaspase-115.0[2][3]
Caspase-481.7[2][3]
Caspase-521.3[2][3]
Caspase-83.82[2][3]
Caspase-949.2[2][3]
Caspase-1040.4[2][3]
Caspase-14134[2][3]

Note: The IC50 values for Ac-LEHD-CHO are provided for comparative purposes to demonstrate typical selectivity profiles of peptide-based caspase inhibitors.

Signaling Pathways Involving Caspase-8

Caspase-8 is a central player in the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to their cognate receptors on the cell surface. Furthermore, caspase-8 has a critical role in regulating necroptosis, a form of programmed necrosis.

The Extrinsic Apoptosis Pathway

The binding of death ligands, such as Tumor Necrosis Factor-alpha (TNF-α) or Fas Ligand (FasL), to their receptors (TNFR1 and Fas, respectively) triggers the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. This compound blocks this pathway at the level of caspase-8 activation.

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor (e.g., TNFR1, Fas) Ligand->Receptor FADD FADD Receptor->FADD recruits ProCasp8 Pro-Caspase-8 FADD->ProCasp8 recruits Casp8 Active Caspase-8 ProCasp8->Casp8 auto-activation ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 activates AcLETDCHO This compound AcLETDCHO->Casp8 inhibits Casp37 Active Caspase-3/7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Extrinsic apoptosis pathway and this compound's point of inhibition.
Crosstalk with Necroptosis

In situations where caspase-8 is inhibited, either pharmacologically by agents like this compound or genetically, cells can undergo an alternative form of programmed cell death called necroptosis.[4][5] This pathway is mediated by the receptor-interacting protein kinases RIPK1 and RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[6][7] Active caspase-8 normally cleaves and inactivates RIPK1 and RIPK3, thereby suppressing necroptosis.[6][7] Therefore, the use of this compound can unveil a cellular switch from apoptosis to necroptosis, providing a valuable model for studying this process.

Apoptosis_Necroptosis_Crosstalk TNFR1 TNFR1 Signaling Complex Casp8 Caspase-8 TNFR1->Casp8 activates RIPK1 RIPK1 TNFR1->RIPK1 activates Casp8->RIPK1 cleaves & inhibits RIPK3 RIPK3 Casp8->RIPK3 cleaves & inhibits Apoptosis Apoptosis Casp8->Apoptosis AcLETDCHO This compound AcLETDCHO->Casp8 inhibits RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL activates Necroptosis Necroptosis MLKL->Necroptosis

Caspase-8's role in the apoptosis-necroptosis switch.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on apoptosis.

Induction of Apoptosis using TNF-α and Cycloheximide

This protocol is designed to induce extrinsic apoptosis in a cell line sensitive to TNF-α, such as the murine fibrosarcoma cell line L929 or the human colorectal cancer cell line COLO 205.[8][9] Cycloheximide, a protein synthesis inhibitor, is used to sensitize the cells to TNF-α-induced apoptosis by inhibiting the synthesis of anti-apoptotic proteins.

Materials:

  • Cell line of interest (e.g., L929)

  • Complete cell culture medium

  • TNF-α (recombinant)

  • Cycloheximide (CHX)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment with Inhibitor: Prepare a working solution of this compound in complete medium. A typical final concentration is 50 µM.[10] Remove the old medium from the wells and add 100 µL of the medium containing this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Apoptosis Induction: Prepare a solution of TNF-α and cycloheximide in complete medium. Final concentrations of 10 ng/mL for TNF-α and 5 µg/mL for cycloheximide are commonly used.[9] Add the apoptosis-inducing solution to the wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 6, 12, 24 hours).

  • Analysis: Proceed with an apoptosis detection method, such as Annexin V/Propidium Iodide staining or a caspase activity assay.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8 in cell lysates based on the cleavage of a colorimetric substrate, Ac-IETD-pNA (N-Acetyl-Ile-Glu-Thr-Asp-p-nitroanilide).

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer

  • 2x Reaction buffer

  • Ac-IETD-pNA substrate (4 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: Resuspend cell pellets in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Setup: In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well. Add 50 µg of protein from each cell lysate to the wells. Bring the final volume to 100 µL with cell lysis buffer if necessary.

  • Substrate Addition: Add 5 µL of the Ac-IETD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the amount of pNA generated, which reflects the caspase-8 activity.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1x Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest the cells (including any floating cells) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin-binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Annexin-binding buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflow Visualization

A typical experimental workflow for investigating the role of this compound in apoptosis is outlined below.

Experimental_Workflow Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well plate) Start->Seeding Pretreatment Pre-treatment: - this compound (e.g., 50 µM) - Vehicle Control Seeding->Pretreatment Induction Apoptosis Induction: - Apoptotic Stimulus (e.g., TNF-α/CHX) - Untreated Control Pretreatment->Induction Incubation Incubation (Time-course: e.g., 6, 12, 24h) Induction->Incubation Analysis Apoptosis Analysis Incubation->Analysis CaspaseAssay Caspase-8 Activity Assay Analysis->CaspaseAssay FlowCytometry Annexin V/PI Staining (Flow Cytometry) Analysis->FlowCytometry Data Data Acquisition & Interpretation CaspaseAssay->Data FlowCytometry->Data

A typical experimental workflow for studying this compound's effects.

Conclusion

This compound is a powerful and specific tool for the study of programmed cell death. Its ability to selectively inhibit caspase-8 allows researchers to dissect the complex signaling networks that govern apoptosis and its interplay with other cell death modalities like necroptosis. The protocols and data presented in this guide offer a solid foundation for utilizing this compound to advance our understanding of these critical cellular processes, which is essential for the development of targeted therapies for a wide range of diseases. As with any experimental tool, careful consideration of inhibitor specificity and the use of appropriate controls are paramount for generating robust and reliable data.

References

Foundational Research on Ac-LETD-CHO in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed cell death, or apoptosis, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer. The caspase family of proteases plays a central role in executing the apoptotic cascade. Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external death signals. The peptide inhibitor Ac-LETD-CHO (N-Acetyl-Leu-Glu-Thr-Asp-CHO) is a potent and specific inhibitor of caspase-8, making it an invaluable tool for studying the intricacies of apoptosis in cancer cells. This technical guide provides an in-depth overview of the foundational research on this compound in various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Data Presentation: Inhibition of Caspase-8 and Apoptosis

This compound has been utilized in numerous studies to elucidate the role of caspase-8 in apoptosis across a variety of cancer cell models. While comprehensive tables of IC50 values for the direct cytotoxic effect of this compound on a wide range of cancer cell lines are not extensively published, its potency as a specific caspase-8 inhibitor is well-established. The primary utility of this compound in foundational cancer research lies in its ability to block apoptosis induced by extrinsic stimuli, thereby confirming the dependence of a particular cell death mechanism on caspase-8 activity.

ParameterValueContextReference
IC50 (for Caspase-8 inhibition) 6.71 nMInhibition of purified recombinant caspase-8 enzyme.[1]
Effective Concentration 50 µMUsed to counteract glucotoxicity-induced apoptosis in neuronal cells, suggesting a potential concentration for cell-based assays.[2]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of purified caspase-8. The effective concentration in cell-based assays may vary depending on the cell type, the apoptosis-inducing stimulus, and the experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches involving this compound, the following diagrams have been generated using the DOT language.

Extrinsic Apoptosis Pathway and Inhibition by this compound

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, DR4/DR5) Death_Ligand->Death_Receptor DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-caspase-8) Death_Receptor->DISC Pro_caspase_8 Pro-caspase-8 DISC->Pro_caspase_8 recruitment Caspase_8 Active Caspase-8 Pro_caspase_8->Caspase_8 autocatalytic cleavage Bid Bid Caspase_8->Bid cleavage Pro_caspase_3 Pro-caspase-3 Caspase_8->Pro_caspase_3 direct activation Ac_LETD_CHO This compound Ac_LETD_CHO->Caspase_8 inhibition tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Pro_caspase_9 Pro-caspase-9 Apoptosome->Pro_caspase_9 Caspase_9 Active Caspase-9 Pro_caspase_9->Caspase_9 Caspase_9->Pro_caspase_3 Caspase_3 Active Caspase-3 Pro_caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis cleavage of cellular substrates Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control Apoptosis_Inducer Apoptosis Inducer (e.g., TRAIL, FasL) Treatment->Apoptosis_Inducer Inhibitor_Group This compound + Apoptosis Inducer Treatment->Inhibitor_Group Incubation Incubation Control->Incubation Apoptosis_Inducer->Incubation Inhibitor_Group->Incubation Analysis Apoptosis Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI) Analysis->Flow_Cytometry Western_Blot Western Blot (Cleaved Caspases, PARP) Analysis->Western_Blot Caspase_Activity Caspase-8 Activity Assay Analysis->Caspase_Activity Results Results Interpretation Flow_Cytometry->Results Western_Blot->Results Caspase_Activity->Results

References

Methodological & Application

Optimal Concentration of Ac-LETD-CHO for Inhibiting Apoptosis In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LETD-CHO is a potent, reversible, and cell-permeable inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. Accurate determination of its optimal concentration is critical for effectively blocking apoptosis in in vitro experimental systems without inducing off-target effects. These application notes provide a comprehensive guide to determining and utilizing the optimal this compound concentration for inhibiting apoptosis in various cell types.

Caspase-8 is activated downstream of death receptors such as Fas, TNFR1, and DR3. Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8. This proximity induces the dimerization and auto-activation of caspase-8. Activated caspase-8 then initiates the apoptotic cascade by directly cleaving and activating downstream executioner caspases (e.g., caspase-3, -6, and -7) or by cleaving Bid, a Bcl-2 family member, which leads to mitochondrial outer membrane permeabilization and activation of the intrinsic apoptotic pathway.

Data Presentation: Effective Concentrations of this compound

The optimal concentration of this compound can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. Below is a summary of reported effective concentrations from in vitro studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Cell TypeApoptosis InducerEffective ConcentrationNotes
Neuronal ND7/23 CellsHigh Glucose50 µMCounteracted decreased cell viability and reduced ROS production[1][2][3].
Human Non-Small Cell Lung Cancer (A549)Poly(I:C)-HMW100 µMPre-incubation for 1 hour prior to treatment significantly decreased the sub-G1 population.
General GuidelineVarious50 nM - 100 µMThis range is suggested for FMK-based caspase inhibitors and can serve as a starting point for dose-response studies with this compound.
Recombinant Caspase-8-IC50: 6.71 nMThis is the concentration required for 50% inhibition of purified caspase-8 activity in a cell-free assay[4].

Note on CHO Cells: For researchers working with Chinese Hamster Ovary (CHO) cells, it has been reported that the reversible aldehyde inhibitors Ac-IETD-CHO and Ac-LEHD-CHO are equally efficient in inhibiting Chinese hamster caspase-8[1].

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

G cluster_0 Extrinsic Apoptosis Pathway cluster_1 Intrinsic Pathway Activation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Auto-activation Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Activates Bid Bid Active Caspase-8->Bid Cleaves This compound This compound This compound->Active Caspase-8 Inhibits Apoptosis Apoptosis Executioner Caspases->Apoptosis Executes Mitochondria Mitochondria Bid->Mitochondria Activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-9->Executioner Caspases Activates

Caption: Caspase-8 signaling pathway and the inhibitory action of this compound.

G Start Start Cell Seeding Seed cells at optimal density Start->Cell Seeding Incubation Allow cells to adhere/stabilize overnight Cell Seeding->Incubation Pre-treatment Pre-treat cells with a range of This compound concentrations Incubation->Pre-treatment Apoptosis Induction Induce apoptosis with appropriate stimulus (e.g., FasL, TNF-α, TRAIL) Pre-treatment->Apoptosis Induction Incubation Period Incubate for a pre-determined time Apoptosis Induction->Incubation Period Apoptosis Assay Perform apoptosis assay (e.g., Annexin V/PI, Caspase-3/7 activity) Incubation Period->Apoptosis Assay Data Analysis Analyze data to determine IC50 or optimal inhibitory concentration Apoptosis Assay->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for determining the optimal this compound concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general method for determining the optimal concentration of this compound required to inhibit apoptosis in a specific cell line and experimental setup. A dose-response curve will be generated to identify the IC50 (half-maximal inhibitory concentration) or the lowest concentration that provides maximal inhibition of apoptosis.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution, typically 10 mM in DMSO)

  • Apoptosis-inducing agent (e.g., FasL, TNF-α, TRAIL, staurosporine)

  • 96-well clear-bottom black plates (for fluorescence/luminescence assays) or standard 96-well plates

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit, Caspase-Glo® 3/7 Assay kit)

  • Multimode plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the assay. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.

  • Inhibitor Preparation and Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 100 µM down to 1 nM, with a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C. This allows for cellular uptake of the inhibitor before the apoptotic stimulus is applied.

  • Induction of Apoptosis:

    • Prepare the apoptosis-inducing agent at a pre-determined optimal concentration in complete culture medium.

    • Add the apoptosis-inducing agent to all wells except for the negative control wells (which should receive only medium).

    • Include the following controls:

      • Untreated cells (negative control)

      • Cells treated with the apoptosis-inducing agent only (positive control)

      • Cells treated with the vehicle (DMSO) and the apoptosis-inducing agent

      • Cells treated with each concentration of this compound without the apoptosis-inducing agent (to test for inhibitor toxicity)

  • Incubation:

    • Incubate the plate for a time period sufficient to induce a measurable apoptotic response in the positive control group. This time will vary depending on the cell line and the apoptotic stimulus (typically 4-24 hours).

  • Apoptosis Assay:

    • Perform the chosen apoptosis assay according to the manufacturer's instructions.

    • For Annexin V/PI Staining (Flow Cytometry):

      • Gently harvest the cells (including any floating cells in the supernatant).

      • Wash the cells with cold PBS.

      • Resuspend the cells in the binding buffer provided with the kit.

      • Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

      • Analyze the samples by flow cytometry.

    • For Caspase-3/7 Activity Assay (Plate Reader):

      • Equilibrate the plate and the assay reagent to room temperature.

      • Add the Caspase-Glo® 3/7 reagent to each well.

      • Mix gently on a plate shaker.

      • Incubate at room temperature for the recommended time (typically 30-60 minutes).

      • Measure luminescence using a plate reader.

  • Data Analysis:

    • For flow cytometry data, quantify the percentage of apoptotic cells (Annexin V positive, PI negative) in each condition.

    • For plate reader-based assays, record the relative luminescence or fluorescence units.

    • Normalize the data to the positive control (apoptosis inducer alone) and the negative control (untreated cells).

    • Plot the percentage of apoptosis inhibition versus the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism). The optimal concentration for experiments is typically 2-5 times the IC50 to ensure complete inhibition.

Protocol 2: General Protocol for Inhibition of Apoptosis using a Predetermined Optimal Concentration of this compound

This protocol is for experiments where the goal is to inhibit caspase-8-mediated apoptosis to study downstream effects. It assumes the optimal concentration of this compound has already been determined.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound at the predetermined optimal concentration

  • Apoptosis-inducing agent

  • Appropriate plates or flasks for the experiment

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, RNA extraction kit for qPCR)

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency or cell number for your specific experiment.

  • Inhibitor Pre-treatment:

    • Pre-treat the cells with the optimal concentration of this compound in fresh culture medium for 1-2 hours at 37°C. Include a vehicle control (DMSO) for comparison.

  • Apoptosis Induction:

    • Add the apoptosis-inducing agent to the culture medium.

  • Incubation:

    • Incubate the cells for the desired experimental time.

  • Downstream Analysis:

    • Harvest the cells and proceed with your planned downstream analysis (e.g., Western blotting for cleavage of caspase-3 or PARP, cell viability assays, or analysis of other cellular processes).

Conclusion

This compound is an invaluable tool for studying the role of caspase-8 in apoptosis. The protocols and data provided in these application notes offer a solid foundation for researchers to effectively utilize this inhibitor in their in vitro studies. Due to the variability between cell types and experimental conditions, it is imperative to empirically determine the optimal concentration of this compound for each specific application to ensure reliable and reproducible results.

References

Application Notes and Protocols for Ac-LETD-CHO in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ac-LETD-CHO, a potent and specific inhibitor of caspase-8, in primary neuron cultures. This document outlines the mechanism of action, offers detailed protocols for its application, and presents data in a structured format to facilitate experimental design and execution.

Introduction

This compound is a synthetic peptide aldehyde that acts as a reversible inhibitor of caspase-8, an initiator caspase crucial to the extrinsic apoptosis pathway. In neurons, aberrant activation of caspase-8 is implicated in various neurodegenerative conditions and neuronal cell death following injury.[1][2][3] By specifically targeting caspase-8, this compound serves as a valuable tool for investigating the mechanisms of neuronal apoptosis and exploring potential neuroprotective strategies.[4][5]

Mechanism of Action

Caspase-8 is a key mediator of apoptosis triggered by the activation of death receptors, such as Fas and TNF receptors.[2][6] Ligand binding to these receptors initiates the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[6][7] Activated caspase-8 then initiates a downstream cascade by either directly cleaving and activating effector caspases, such as caspase-3, or by cleaving the Bid protein, leading to mitochondrial-mediated apoptosis.[2] this compound inhibits this cascade at its origin by binding to the active site of caspase-8, thereby preventing the downstream events that lead to apoptosis.[8]

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Caspase-8 (active) Caspase-8 (active) Pro-caspase-8->Caspase-8 (active) Activation Pro-caspase-3 Pro-caspase-3 Caspase-8 (active)->Pro-caspase-3 Cleavage This compound This compound This compound->Caspase-8 (active) Inhibition Caspase-3 (active) Caspase-3 (active) Pro-caspase-3->Caspase-3 (active) Activation Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Execution

Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the primary neuron type, culture age, and the specific apoptotic stimulus. The following table summarizes reported concentrations and their observed effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Cell TypeApoptotic StimulusThis compound ConcentrationIncubation TimeObserved EffectReference
ND7/23 Neuronal CellsHyperglycemia50 µMNot SpecifiedIncreased cell viability, reduced ROS production, DNA damage, and apoptosis.[5][5]
Primary Dopaminergic Neurons1-methyl-4-phenylpyridinium (MPP+)Not SpecifiedNot SpecifiedDid not result in neuroprotection, appeared to switch from apoptosis to necrosis.[9][9]
Retinal Ganglion CellsOptic Nerve InjuryNot SpecifiedNot SpecifiedEnhanced survival and regeneration.[1][1]

Note: The study on primary dopaminergic neurons suggests that in the context of energy depletion, caspase inhibition might shift the cell death mechanism rather than prevent it.[9] This highlights the importance of characterizing the mode of cell death in your specific model.

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for the culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.[10][11][12]

Materials:

  • Timed-pregnant rat or mouse (E18)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Hibernate-A medium

  • Papain and DNase I

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the uterine horns and remove the embryos.

  • Isolate the embryonic brains and dissect the cortices in ice-cold Hibernate-A medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with papain and DNase I at 37°C for 15-30 minutes.

  • Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at the desired density (e.g., 2.5 x 10^5 cells/cm²).

  • After 2-4 hours, replace the plating medium with pre-warmed, supplemented Neurobasal medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

Protocol 2: Application of this compound to Primary Neuron Cultures

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Established primary neuron cultures (e.g., 7-10 days in vitro)

  • Apoptotic stimulus of choice (e.g., TNF-α, Fas ligand, beta-amyloid)

Procedure:

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10-100 µM).

  • Pre-incubate the primary neuron cultures with the this compound working solutions for 1-2 hours prior to the addition of the apoptotic stimulus. This allows for cellular uptake of the inhibitor.

  • Introduce the apoptotic stimulus to the cultures, including a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Co-incubate the cultures with this compound and the apoptotic stimulus for the desired experimental duration (e.g., 6-24 hours).

  • At the end of the incubation period, proceed with downstream analysis to assess neuronal viability, apoptosis, and caspase activity.

Protocol 3: Assessment of Neuroprotection

Methods for assessing the effects of this compound can include:

  • Viability Assays:

    • MTT or MTS assay: Measures metabolic activity.

    • Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red).

  • Apoptosis Assays:

    • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

    • Annexin V/Propidium Iodide Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.

    • Caspase-3 Activity Assay: Measures the activity of the key executioner caspase.

  • Immunocytochemistry:

    • Staining for neuronal markers (e.g., NeuN, MAP2) to assess neuronal morphology and survival.

    • Staining for activated caspase-3 to visualize apoptotic neurons.

Experimental Workflow Diagram

cluster_prep Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare Primary Neuron Cultures B Culture for 7-10 DIV A->B C Pre-incubate with This compound (1-2h) B->C D Add Apoptotic Stimulus C->D E Co-incubate (6-24h) D->E F Viability Assays (MTT, Live/Dead) E->F G Apoptosis Assays (TUNEL, Annexin V) E->G H Caspase-3 Activity Assay E->H I Immunocytochemistry (NeuN, a-Caspase-3) E->I J J F->J Data Analysis & Interpretation G->J Data Analysis & Interpretation H->J Data Analysis & Interpretation I->J Data Analysis & Interpretation

Caption: General experimental workflow for using this compound in primary neurons.

References

Application Notes and Protocols for Ac-LETD-CHO Treatment in Hyperglycemia-Induced Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperglycemia, a hallmark of diabetes mellitus, is a key contributor to the development of diabetic complications through the induction of apoptosis in various cell types. Understanding the molecular mechanisms of high glucose-induced cell death is crucial for developing therapeutic interventions. Ac-LETD-CHO is a potent and specific cell-permeable inhibitor of caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the role of caspase-8 in hyperglycemia-induced apoptosis.

Mechanism of Action

This compound is a peptide aldehyde that competitively and reversibly binds to the active site of caspase-8, thereby blocking its proteolytic activity. Caspase-8 is activated downstream of death receptors (e.g., Fas, TNFR1) and plays a pivotal role in initiating the caspase cascade that leads to apoptosis.[1][2][3][4] By inhibiting caspase-8, this compound allows researchers to dissect the involvement of the extrinsic apoptotic pathway in cellular responses to hyperglycemic stress.

Quantitative Data Summary

The following tables summarize quantitative data from a study by Mukhopadhyay et al. (2019) investigating the protective effects of this compound on neuronal cells (ND7/23) cultured under hyperglycemic conditions.[5][6] This data demonstrates the efficacy of this compound in mitigating high glucose-induced cellular damage.

Table 1: Effect of this compound on Cell Viability in Hyperglycemic Conditions

Treatment GroupGlucose ConcentrationThis compound ConcentrationCell Viability (%)
ControlNormal-100
HyperglycemiaHigh-Decreased
This compound TreatedHigh50 µMIncreased

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupGlucose ConcentrationThis compound ConcentrationROS Levels
ControlNormal-Baseline
HyperglycemiaHigh-Elevated
This compound TreatedHigh50 µMReduced

Table 3: Effect of this compound on Caspase-3 Activation

Treatment GroupGlucose ConcentrationThis compound ConcentrationCaspase-3 Activity
ControlNormal-Baseline
HyperglycemiaHigh-Increased
This compound TreatedHigh50 µMSuppressed

Signaling Pathways and Experimental Workflow

Hyperglycemia_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Hyperglycemia High Glucose ROS ↑ Reactive Oxygen Species (ROS) Hyperglycemia->ROS DeathReceptor Death Receptor Activation (e.g., Fas) ROS->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Bid Bid Casp8->Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 AcLETDCHO This compound AcLETDCHO->Casp8 tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: Signaling pathway of hyperglycemia-induced apoptosis via caspase-8 activation and its inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., Neuronal, Endothelial, Retinal, Pancreatic β-cells) Hyperglycemia 2. Induce Hyperglycemia (High Glucose Medium) CellCulture->Hyperglycemia Treatment 3. Treatment Groups - Control (Normal Glucose) - High Glucose - High Glucose + this compound Hyperglycemia->Treatment Viability 4a. Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Viability AnnexinV 4b. Annexin V / PI Staining (Flow Cytometry) Treatment->AnnexinV TUNEL 4c. TUNEL Assay (Microscopy/Flow Cytometry) Treatment->TUNEL CaspaseActivity 4d. Caspase Activity Assay (e.g., Caspase-3) Treatment->CaspaseActivity WesternBlot 4e. Western Blot Analysis (Cleaved Caspase-8, PARP) Treatment->WesternBlot Data 5. Data Quantification and Statistical Analysis Viability->Data AnnexinV->Data TUNEL->Data CaspaseActivity->Data WesternBlot->Data

Caption: General experimental workflow for studying the effect of this compound on hyperglycemia-induced apoptosis.

Experimental Protocols

Cell Culture and Induction of Hyperglycemia

This protocol provides a general framework. Specific cell types may require optimized culture conditions.

  • Materials:

    • Appropriate cell line (e.g., HUVECs, ARPE-19, INS-1E)

    • Complete cell culture medium

    • D-glucose (high purity)

    • This compound (solubilized in DMSO)

    • Sterile culture plates/flasks

  • Procedure:

    • Culture cells to 70-80% confluency in their standard growth medium.

    • Prepare high glucose medium by supplementing the standard medium with D-glucose to the desired final concentration (e.g., 25-30 mM). Prepare a normal glucose control medium (e.g., 5.5 mM D-glucose).

    • Aspirate the standard medium from the cells and wash once with sterile PBS.

    • Add the normal or high glucose medium to the respective plates.

    • For the treatment group, add this compound to the high glucose medium at the desired final concentration (e.g., 50 µM). An equivalent volume of DMSO should be added to the control and high glucose alone groups.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to apoptosis assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is for the quantification of apoptotic and necrotic cells by flow cytometry.[7][8]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Data Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • TUNEL Assay Kit

    • 4% Paraformaldehyde in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

    • DAPI or Hoechst stain (for nuclear counterstaining)

    • Fluorescence microscope or flow cytometer

  • Procedure (for microscopy):

    • Culture cells on sterile coverslips in a multi-well plate.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and permeabilize with permeabilization solution for 2 minutes on ice.

    • Wash the cells with PBS.

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber in the dark.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase.

  • Materials:

    • Caspase-3 Activity Assay Kit (containing a specific substrate like DEVD-pNA or DEVD-AMC)

    • Cell lysis buffer

    • Microplate reader

  • Procedure:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells using the provided cell lysis buffer on ice for 10-15 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase-3 activity.

Western Blot Analysis for Cleaved Caspase-8 and PARP

This protocol allows for the detection of the active form of caspase-8 and the cleavage of its downstream substrate, PARP.

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-cleaved caspase-8, anti-PARP)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Harvest cells and lyse in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-8 or anti-PARP) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the cleaved forms of caspase-8 and PARP indicates apoptosis induction.

Drug Development Applications

The study of hyperglycemia-induced apoptosis is central to the development of drugs for diabetic complications.[9][10][11] this compound serves as a critical research tool in this area:

  • Target Validation: By specifically inhibiting caspase-8, this compound helps to validate this enzyme as a potential therapeutic target for preventing cell death in diabetic neuropathy, retinopathy, and nephropathy.

  • Compound Screening: The experimental setups described here can be adapted for high-throughput screening of small molecules that may inhibit the caspase-8 pathway and protect cells from hyperglycemia-induced apoptosis.

  • Mechanism of Action Studies: For novel drug candidates, this compound can be used in comparative studies to determine if their anti-apoptotic effects are mediated through the inhibition of the extrinsic pathway.

By providing a robust framework for investigating the role of caspase-8 in high glucose-induced cell death, this compound is an invaluable tool for researchers and drug developers working to combat the debilitating complications of diabetes.

References

Application Notes and Protocols for Detecting Caspase-8 Cleavage Inhibition by Ac-LETD-CHO using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, triggered by signals from death receptors such as Fas and TNFR. Upon activation, pro-caspase-8 undergoes proteolytic cleavage to generate active subunits that subsequently activate downstream effector caspases, leading to programmed cell death. The specific inhibitor, Ac-LETD-CHO, can block this activation by targeting the active site of caspase-8. This document provides a detailed protocol for utilizing Western blotting to detect the cleavage of caspase-8 and to assess the inhibitory effect of this compound in a cell-based assay.

Signaling Pathway Overview

The extrinsic apoptosis pathway is initiated by the binding of ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins like FADD, which in turn recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-proteolytic activation. Activated caspase-8 then cleaves and activates downstream effector caspases, such as caspase-3, and can also cleave Bid to tBid, which engages the intrinsic mitochondrial apoptosis pathway. This compound is a peptide aldehyde that acts as a reversible inhibitor of caspase-8, preventing its proteolytic activity and subsequent downstream signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding FADD FADD Death Receptor->FADD Recruitment Pro_Casp8 Pro-Caspase-8 (55 kDa) FADD->Pro_Casp8 Recruitment Active_Casp8 Active Caspase-8 (p43/41, p18) Pro_Casp8->Active_Casp8 Autocatalytic Cleavage Pro_Casp3 Pro-Caspase-3 Active_Casp8->Pro_Casp3 Cleavage Bid Bid Active_Casp8->Bid Cleavage Ac_LETD_CHO This compound Ac_LETD_CHO->Active_Casp8 Inhibition Active_Casp3 Active Caspase-3 Pro_Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis tBid tBid Bid->tBid tBid->Apoptosis Mitochondrial Pathway (not fully depicted)

Caption: Caspase-8 signaling pathway and inhibition by this compound.

Experimental Workflow

The overall experimental procedure involves treating cells with an apoptosis inducer in the presence or absence of the caspase-8 inhibitor, this compound. Following treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are then transferred to a membrane for Western blot analysis using antibodies specific for pro-caspase-8 and its cleaved fragments.

A Cell Culture & Treatment (e.g., Jurkat cells) B Pre-incubation with This compound (or vehicle) A->B C Induction of Apoptosis (e.g., with FasL/TNF-α) B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (e.g., BCA Assay) D->E F SDS-PAGE E->F G Protein Transfer to Membrane (e.g., PVDF) F->G H Immunoblotting: 1. Blocking 2. Primary Antibody (anti-Caspase-8) 3. Secondary Antibody G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for Jurkat cells, a human T-lymphocyte cell line commonly used for apoptosis studies.[1] However, it can be adapted for other cell types with appropriate optimization of cell density and treatment conditions.

1. Materials and Reagents

Reagent/MaterialSupplierCatalog # (Example)
Jurkat CellsATCCTIB-152
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compoundMedChemExpressHY-12345
Fas Ligand (FasL), solubleEnzo Life SciencesALX-522-001
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
4-12% Bis-Tris GelsInvitrogenNP0321BOX
PVDF MembraneMilliporeIPVH00010
Skim Milk PowderLocal Supplier-
Tris-Buffered Saline with Tween 20 (TBST)--
Primary Antibody: Rabbit anti-Caspase-8Cell Signaling#4790
Primary Antibody: Rabbit anti-cleaved Caspase-8Cell Signaling#9496
Secondary Antibody: HRP-linked anti-rabbit IgGCell Signaling#7074
ECL Western Blotting SubstrateThermo Fisher32106

2. Cell Culture and Treatment

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Prepare the following treatment groups:

    • Untreated Control: Cells with no treatment.

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) for this compound.

    • Apoptosis Induction: Cells treated with an apoptosis inducer (e.g., 100 ng/mL FasL).

    • Inhibitor Treatment: Cells pre-treated with this compound followed by apoptosis induction.

  • For the inhibitor treatment group, pre-incubate the cells with 50 µM this compound for 1-2 hours.[2][3]

  • Induce apoptosis by adding 100 ng/mL FasL to the designated wells.

  • Incubate the cells for a time course (e.g., 0, 2, 4, 6 hours) to observe the progression of caspase-8 cleavage.

3. Protein Extraction

  • Harvest the cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

5. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

  • Run the gel at 150V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-Caspase-8, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C. To specifically detect the cleaved fragment, use an antibody that recognizes the cleaved form (e.g., anti-cleaved Caspase-8).[4]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in 5% milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Data Presentation and Analysis

  • Detect the signal using an ECL substrate and image the blot using a chemiluminescence detection system.

  • Analyze the resulting bands. Pro-caspase-8 will appear as a band at approximately 55 kDa.[5][6][7] Upon apoptosis induction, cleaved fragments will appear at approximately 43/41 kDa and 18 kDa.[6][7][8]

  • In the this compound treated samples, the intensity of the cleaved fragments should be significantly reduced compared to the apoptosis-induced samples without the inhibitor.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the cleaved caspase-8 bands to a loading control (e.g., β-actin or GAPDH) for quantitative comparison.

Summary of Quantitative Data

ParameterRecommended ValueNotes
Cell Seeding Density 1 x 10^6 cells/mLOptimize for your specific cell line.
This compound Concentration 50 µMTitrate for optimal inhibition if necessary.[2][3]
This compound Pre-incubation 1-2 hoursMay require optimization.
Apoptosis Inducer (FasL) 100 ng/mLConcentration may vary depending on the inducer and cell line.
Induction Time 0, 2, 4, 6 hoursA time-course is recommended to observe the kinetics of cleavage.
Protein Loading 20-30 µ g/lane Ensure equal loading across all lanes.
Primary Antibody Dilution 1:1000Optimize based on antibody datasheet.
Secondary Antibody Dilution 1:2000Optimize based on antibody datasheet.

Expected Results

The Western blot should clearly demonstrate the presence of pro-caspase-8 in all samples. In the apoptosis-induced samples, there will be a time-dependent increase in the cleaved forms of caspase-8 (p43/41 and p18) and a corresponding decrease in the pro-caspase-8 band. In the samples pre-treated with this compound, the appearance of the cleaved caspase-8 fragments should be significantly attenuated or absent, demonstrating the inhibitory effect of the compound. The untreated and vehicle controls should show only the pro-caspase-8 band.

References

Application Note: Interrogating the Extrinsic Apoptosis Pathway Using the Caspase-8 Inhibitor Ac-LETD-CHO with Annexin V/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The extrinsic apoptosis pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α, TRAIL) to their corresponding death receptors on the cell surface.[1][2] This ligation triggers the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[1][3] Activated caspase-8, an initiator caspase, then proteolytically activates downstream executioner caspases (e.g., caspase-3), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]

Ac-LETD-CHO is a potent and specific peptide inhibitor of caspase-8, with an IC50 value of 6.71 nM.[4] By blocking the activity of caspase-8, this compound can be used as a tool to investigate whether a specific stimulus induces apoptosis via the extrinsic pathway.[5][6]

Annexin V/Propidium Iodide (PI) flow cytometry is a widely used method for detecting and quantifying apoptotic cells.[7] The assay is based on two key cellular changes during apoptosis:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells.[7]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable.[7] Propidium Iodide (PI), a fluorescent DNA-binding dye, is membrane-impermeable and thus excluded from viable and early apoptotic cells. However, it can enter late apoptotic and necrotic cells, intercalate with DNA, and fluoresce.[7]

By combining the use of the caspase-8 inhibitor this compound with Annexin V/PI flow cytometry, researchers can specifically determine the involvement of the extrinsic pathway in their experimental model. A significant reduction in the apoptotic cell population upon pre-treatment with this compound provides strong evidence that the cell death mechanism is dependent on caspase-8 activation.

Signaling Pathway and Experimental Overview

Extrinsic_Apoptosis_Pathway

Experimental_Workflow

Materials and Reagents

  • Cells of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., TRAIL, anti-Fas antibody)

  • Caspase-8 Inhibitor, this compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Detailed Experimental Protocol

This protocol provides a general framework. Optimal conditions such as cell density, inhibitor concentration, and incubation times should be determined empirically for each cell line and experimental setup.

4.1. Cell Seeding and Treatment

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 0.5-1 x 10⁶ cells/mL for suspension cells).

  • Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Prepare the following experimental groups (in triplicate):

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with DMSO (at the same final concentration as the this compound group).

    • Inhibitor Only Control: Cells treated with this compound only.

    • Apoptosis Induction: Cells treated with the apoptosis-inducing agent.

    • Inhibitor + Apoptosis Induction: Cells pre-treated with this compound followed by the apoptosis-inducing agent.

  • For the inhibitor group, pre-incubate cells with an optimized concentration of this compound (e.g., 20-50 µM) for 1-2 hours.

  • Add the apoptosis-inducing agent to the appropriate wells and incubate for the desired period (e.g., 4-24 hours).

4.2. Cell Harvesting and Staining

  • Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer concentrate with deionized water. Keep on ice.

  • Harvest Cells:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer to centrifuge tubes.

  • Centrifuge cells at 300-400 x g for 5 minutes.[8] Carefully aspirate the supernatant.

  • Wash the cell pellet once with cold PBS and centrifuge again. Discard the supernatant.[8][9]

  • Resuspend the cell pellet in 100 µL of cold 1X Binding Buffer.[7][8]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the 100 µL cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature (20-25°C) in the dark.[7][10]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[7] Do not wash the cells.

  • Keep samples on ice and protected from light. Analyze by flow cytometry immediately, preferably within 1 hour.[11]

4.3. Flow Cytometry Acquisition and Analysis

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish instrument settings and compensation.

  • Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

  • Analyze the data using appropriate software. Create a dot plot with Annexin V-FITC fluorescence on one axis (typically x-axis) and PI fluorescence on the other (y-axis).

  • Set up quadrants based on the control samples to differentiate the cell populations.

Data Interpretation

The flow cytometry data is analyzed by dividing the dot plot into four quadrants.

Quadrant_Analysis

  • Lower-Left (Q3, Annexin V-/PI-): Viable, healthy cells.[7]

  • Lower-Right (Q4, Annexin V+/PI-): Early apoptotic cells with intact membranes.[7]

  • Upper-Right (Q2, Annexin V+/PI+): Late apoptotic or secondary necrotic cells.[7]

  • Upper-Left (Q1, Annexin V-/PI+): Necrotic cells (or cells damaged during processing).[7]

The percentage of total apoptotic cells is typically calculated by summing the percentages of cells in the early (Q4) and late (Q2) apoptotic quadrants.

Expected Results and Data Presentation

In a successful experiment, the apoptosis-inducing agent should cause a significant increase in the percentage of apoptotic cells (Q2 + Q4) compared to the control group. Pre-treatment with this compound should markedly reduce this percentage, demonstrating that the apoptosis is dependent on caspase-8 activation.

Table 1: Hypothetical Results of this compound on TRAIL-Induced Apoptosis in Jurkat Cells

Treatment GroupViable (Q3 %)Early Apoptotic (Q4 %)Late Apoptotic/Necrotic (Q2 %)Total Apoptotic (Q2+Q4 %)
Untreated Control 94.53.11.95.0
TRAIL (100 ng/mL) 45.228.524.152.6
This compound (50 µM) + TRAIL 88.36.83.510.3
This compound (50 µM) Only 93.83.52.15.6

The data clearly shows that TRAIL induces significant apoptosis (52.6%) and that this effect is largely blocked by the caspase-8 inhibitor this compound, reducing total apoptosis to 10.3%. This indicates the primary mechanism of TRAIL-induced cell death in this model is through the extrinsic, caspase-8-dependent pathway.

References

Application Notes and Protocols for Ac-LETD-CHO Administration in Animal Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in this process is apoptosis, or programmed cell death. The caspase family of proteases plays a central role in executing apoptosis. Ac-LETD-CHO is a specific inhibitor of caspase-12, an enzyme localized to the endoplasmic reticulum (ER) that is activated under conditions of ER stress. ER stress is increasingly recognized as a significant contributor to the pathology of various neurodegenerative disorders.[1][2][3][4][5] These application notes provide an overview of the role of caspase-12 in neurodegeneration and offer detailed, albeit hypothetical, protocols for the administration of this compound in relevant animal models, based on available in vitro data and standard in vivo methodologies.

Disclaimer: To date, there is a significant lack of published in vivo studies specifically investigating the administration of this compound in animal models of Alzheimer's, Parkinson's, or Huntington's disease. The following protocols are therefore based on in vitro findings and established, general-purpose in vivo administration techniques. Researchers should consider these as a starting point for dose-finding and pharmacokinetic/pharmacodynamic studies.

The Role of Caspase-12 in Neurodegeneration

Caspase-12 is an initiator caspase that is activated in response to perturbations in the endoplasmic reticulum, a condition known as ER stress. In the context of neurodegenerative diseases, the accumulation of misfolded proteins (e.g., amyloid-beta in Alzheimer's, α-synuclein in Parkinson's, and mutant huntingtin in Huntington's) can trigger ER stress, leading to the activation of the unfolded protein response (UPR) and, if the stress is prolonged or severe, apoptosis.[6]

Activated caspase-12 can initiate a caspase cascade, leading to the activation of downstream executioner caspases such as caspase-3 and caspase-9, ultimately resulting in neuronal cell death.[6][7] Studies have implicated caspase-12 activation in amyloid-β protein-induced synaptic toxicity in models of Alzheimer's disease.[2] Furthermore, caspase activation is a recognized feature in the pathogenesis of Parkinson's and Huntington's diseases.[7][8][9] Therefore, the inhibition of caspase-12 presents a potential therapeutic strategy to mitigate neuronal loss in these conditions.

This compound: In Vitro Evidence of Neuroprotection

While in vivo data is lacking, in vitro studies have demonstrated the neuroprotective potential of this compound. In a study on hyperglycemia-induced neurotoxicity in ND7/23 neuronal cells, this compound was shown to counteract the decrease in cell viability and reduce reactive oxygen species (ROS) production, DNA damage, and apoptosis at a concentration of 50 µM.[10][11] This provides a rationale for exploring its efficacy in in vivo models where ER stress and apoptosis are contributing factors to neurodegeneration.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from the available in vitro research on this compound.

Cell LineInsultThis compound ConcentrationKey OutcomesReference
ND7/23 Neuronal CellsHyperglycemia50 µMIncreased cell viability, reduced ROS production, decreased DNA damage and apoptosis, suppressed caspase-3 activation.[10][11]

Signaling Pathway of Caspase-12-Mediated Apoptosis

Caspase12_Pathway Caspase-12 Mediated Apoptotic Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Misfolded_Proteins Misfolded Proteins (Aβ, α-synuclein, mHtt) ER_Stress ER Stress Misfolded_Proteins->ER_Stress Pro_Caspase12 Pro-caspase-12 ER_Stress->Pro_Caspase12 Caspase12 Activated Caspase-12 Pro_Caspase12->Caspase12 Activation Pro_Caspase9 Pro-caspase-9 Caspase12->Pro_Caspase9 Activates Caspase9 Activated Caspase-9 Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-caspase-3 Caspase9->Pro_Caspase3 Activates Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis (Neuronal Death) Caspase3->Apoptosis Ac_LETD_CHO This compound Ac_LETD_CHO->Caspase12 Inhibits

Caption: Caspase-12 signaling pathway in neurodegeneration.

Experimental Protocols

The following are detailed, generalized protocols for inducing common animal models of neurodegeneration and for administering this compound. These protocols should be adapted and optimized for specific experimental needs.

Animal Models of Neurodegeneration

a) MPTP Model of Parkinson's Disease in Mice

This model induces the selective loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Reagent: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), dissolved in sterile saline.

  • Procedure:

    • Administer MPTP at a dose of 20 mg/kg via intraperitoneal (IP) injection.

    • Repeat the injection every 2 hours for a total of four injections in one day.

    • House the animals with appropriate care and monitoring for signs of toxicity.

    • Behavioral testing (e.g., rotarod, open field) can be performed 7-14 days post-injection.

    • Euthanize animals at the desired time point for histological or biochemical analysis of the substantia nigra and striatum.

b) Aβ-Infusion Model of Alzheimer's Disease in Rats

This model involves the direct infusion of amyloid-beta peptides into the brain to mimic the plaque pathology of Alzheimer's disease.

  • Animals: Male Wistar rats, 250-300 g.

  • Reagent: Aggregated Aβ (1-42) peptide, dissolved in sterile artificial cerebrospinal fluid (aCSF).

  • Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Perform a craniotomy to expose the skull over the target brain region (e.g., hippocampus or lateral ventricle).

    • Using a Hamilton syringe, slowly infuse Aβ (1-42) at a concentration of 1-2 µg/µl over 10-15 minutes.

    • Suture the incision and allow the animal to recover.

    • Cognitive testing (e.g., Morris water maze) can be performed 2-4 weeks post-infusion.

    • Euthanize animals for brain tissue analysis.

Administration of this compound (Hypothetical Protocols)

a) Intraperitoneal (IP) Injection

This is a common and relatively simple method for systemic administration.

  • Vehicle: this compound should be dissolved in a suitable vehicle such as sterile saline or a solution containing a solubilizing agent like DMSO (final concentration of DMSO should be low, typically <5%).

  • Dosage: As there is no established in vivo dose, a starting range could be extrapolated from in vitro data and typical doses for other peptide-based inhibitors. A range of 1-10 mg/kg could be a starting point for dose-response studies.

  • Procedure:

    • Restrain the mouse or rat appropriately.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.[12][13][14][15][16]

    • Aspirate to ensure the needle is not in a blood vessel or organ.

    • Inject the solution slowly.

    • Administer daily or as determined by pharmacokinetic studies.

b) Oral Gavage

This method is used for direct administration into the stomach.

  • Vehicle: A formulation suitable for oral administration is required.

  • Dosage: Oral bioavailability is likely to be lower than parenteral routes, so higher doses may be necessary. A starting range could be 5-50 mg/kg.

  • Procedure:

    • Select an appropriately sized gavage needle for the animal.[17][18][19][20][21]

    • Measure the length from the mouth to the last rib to determine the correct insertion depth.[17]

    • Gently insert the gavage needle into the esophagus and advance it to the pre-measured depth.

    • Administer the solution slowly.

c) Intracerebroventricular (ICV) Injection

This method delivers the compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier.

  • Vehicle: Sterile artificial cerebrospinal fluid (aCSF).

  • Dosage: Significantly lower doses are required for direct brain administration. A starting point could be in the range of 1-10 µg per animal.

  • Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy over the lateral ventricle.

    • Slowly infuse the this compound solution into the ventricle using a Hamilton syringe.[1][22][23][24][25]

    • This can be a single injection or a continuous infusion via an osmotic minipump.

Experimental Workflow for In Vivo Study of this compound

Experimental_Workflow In Vivo Experimental Workflow for this compound Animal_Model Induce Neurodegeneration Model (e.g., MPTP, Aβ infusion) Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound doses) Animal_Model->Treatment_Groups Administration Administer this compound (IP, Oral Gavage, or ICV) Treatment_Groups->Administration Behavioral_Testing Behavioral Assessment (Motor and Cognitive Tests) Administration->Behavioral_Testing Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia Analysis Biochemical and Histological Analysis (e.g., Western Blot, IHC) Euthanasia->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Caption: A generalized workflow for in vivo testing of this compound.

Conclusion

The caspase-12 inhibitor this compound holds theoretical promise as a neuroprotective agent due to the role of ER stress and caspase-12 activation in the pathology of several neurodegenerative diseases. While direct in vivo evidence is currently unavailable, the provided in vitro data and generalized protocols for animal models and compound administration offer a foundational framework for researchers to design and conduct the necessary preclinical studies. Rigorous investigation into the pharmacokinetics, optimal dosage, and efficacy of this compound in relevant in vivo models is a critical next step to validate its therapeutic potential.

References

Step-by-step guide for dissolving and storing Ac-LETD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the dissolution and storage of Ac-LETD-CHO, a potent and specific inhibitor of caspase-8. Adherence to these protocols is crucial for maintaining the inhibitor's activity and ensuring reproducible experimental outcomes.

Product Information
  • Product Name: this compound

  • Synonyms: N-Acetyl-Leu-Glu-Thr-Asp-CHO

  • Target: Caspase-8[1]

  • IC₅₀: 6.71 nM for caspase-8[1]

  • Applications: Research of anticancer agents and studies involving the extrinsic apoptosis pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC₅₀ (Caspase-8) 6.71 nM[1]
Storage (Powder) -20°C for 3 yearsTargetMol Product Page
Storage (in Solvent) -80°C for 1 yearTargetMol Product Page
-80°C for 6 monthsMedChemExpress (for similar compounds)[2]
-20°C for 1 monthMedChemExpress (for similar compounds)[2]

Experimental Protocols

Dissolution of this compound for In Vitro Use

This protocol outlines the procedure for preparing a stock solution of this compound, typically in Dimethyl Sulfoxide (DMSO), for use in cell-based assays and other in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the powder, which can affect stability.

  • Solvent Addition: Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: ~490.5 g/mol ), to make a 10 mM stock solution, add 203.9 µL of DMSO.

  • Reconstitution: Carefully add the calculated volume of sterile DMSO to the vial of this compound.

  • Vortexing: Cap the vial securely and vortex gently for 1-2 minutes to ensure the peptide is fully dissolved. Visually inspect the solution to confirm that no particulates are present. If necessary, brief sonication in a water bath can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Storage and Handling of this compound

Proper storage and handling are critical to maintain the integrity and activity of this compound.

Powder:

  • Store the lyophilized powder at -20°C for long-term stability (up to 3 years).

  • Keep the vial tightly sealed and protected from moisture.

Stock Solutions:

  • Long-term: For storage longer than one month, store aliquots of the stock solution at -80°C. This is the recommended condition to preserve activity for up to one year.

  • Short-term: For frequent use, aliquots can be stored at -20°C for up to one month.[2]

  • Avoid Repeated Freeze-Thaw Cycles: It is crucial to aliquot the stock solution into working volumes to minimize the number of times the solution is thawed and refrozen.

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. If a working solution in aqueous buffer needs to be stored, it should be for a very short period and kept on ice. Stability in aqueous solutions is limited.

Visualizations

Experimental Workflow: Dissolving and Storing this compound

The following diagram illustrates the recommended workflow for preparing and storing this compound stock solutions.

G cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate add_dmso Add Sterile DMSO equilibrate->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_long Long-term Storage (-80°C) aliquot->store_long Recommended store_short Short-term Storage (-20°C) aliquot->store_short thaw Thaw a Single Aliquot store_long->thaw store_short->thaw prepare_working Prepare Working Solution thaw->prepare_working experiment Perform Experiment prepare_working->experiment

Caption: Workflow for this compound dissolution and storage.

Signaling Pathway: Extrinsic Apoptosis and Caspase-8

This compound inhibits caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc Recruitment caspase8 Active Caspase-8 disc->caspase8 Activation pro_caspase8 Pro-Caspase-8 pro_caspase8->disc pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Cleavage ac_letd_cho This compound ac_letd_cho->caspase8 Inhibition caspase3 Active Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound.

References

Application of Ac-LETD-CHO in High-Throughput Screening Assays for Caspase-8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LETD-CHO is a potent and specific, reversible peptide aldehyde inhibitor of caspase-8, an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis.[1] Its specificity makes it an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel small molecule inhibitors of caspase-8. Such inhibitors have potential therapeutic applications in a range of diseases where apoptosis is dysregulated, including certain autoimmune disorders and neurodegenerative diseases. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

Mechanism of Action of Caspase-8

Caspase-8 is a cysteine-aspartic protease that, upon activation, initiates a cascade of downstream effector caspases, leading to programmed cell death. The activation of caspase-8 is a key event in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8. This compound acts as a competitive inhibitor by binding to the active site of caspase-8.

Application in High-Throughput Screening

In the context of HTS, this compound serves as a crucial positive control to validate assay performance and to quantify the inhibitory activity of test compounds. Its primary applications include:

  • Assay Development and Validation: Establishing the dynamic range of the assay and ensuring its suitability for HTS.

  • Positive Control: Used in every screening plate to monitor assay performance and for data normalization.

  • Reference Compound: To compare the potency of newly identified inhibitor "hits".

Data Presentation

The following table summarizes typical quantitative data from a high-throughput screening assay for caspase-8 inhibitors, using this compound as a reference compound.

ParameterValueDescription
This compound IC50 6.71 nM[1]The half maximal inhibitory concentration, indicating the potency of the inhibitor.
Z'-Factor ≥ 0.5A statistical measure of the quality of the HTS assay. A value ≥ 0.5 is considered excellent for screening.
Signal-to-Background Ratio (S/B) ≥ 10The ratio of the signal from the uninhibited enzyme (negative control) to the signal from the background (no enzyme).
Assay Window ≥ 5-foldThe fold difference between the signal of the uninhibited and fully inhibited enzyme.
Hit Cutoff ≥ 3 standard deviations from the mean of the negative controlThe threshold for identifying a compound as a potential "hit".

Experimental Protocols

I. Biochemical HTS Assay for Caspase-8 Inhibitors

This protocol describes a fluorescence-based biochemical assay in a 384-well format suitable for automated high-throughput screening.

Materials:

  • Recombinant human caspase-8

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)

  • This compound (positive control inhibitor)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

  • Test compound library (dissolved in DMSO)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of test compounds and controls (this compound and DMSO) into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a solution of recombinant caspase-8 in assay buffer at a final concentration of 1 nM.

    • Dispense 10 µL of the caspase-8 solution to all wells except the background control wells (add 10 µL of assay buffer instead).

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Substrate Addition:

    • Prepare a solution of the caspase-8 substrate (Ac-IETD-AFC) in assay buffer at a final concentration of 50 µM.

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 400 nm and emission at 505 nm.

II. Cell-Based HTS Assay for Caspase-8 Activity

This protocol describes a cell-based assay to screen for compounds that inhibit apoptosis induced by an external stimulus.

Materials:

  • Jurkat T cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Apoptosis-inducing agent (e.g., anti-Fas antibody or TNF-α)

  • Caspase-Glo® 8 Assay System (Promega)

  • This compound (positive control inhibitor)

  • Test compound library (dissolved in DMSO)

  • 384-well, white, clear-bottom plates

  • Luminometer plate reader

Protocol:

  • Cell Plating:

    • Seed Jurkat cells at a density of 5,000 cells per well in 20 µL of culture medium into a 384-well plate.

  • Compound Addition:

    • Add 50 nL of test compounds and controls (this compound and DMSO) to the appropriate wells.

  • Induction of Apoptosis:

    • Add 5 µL of the apoptosis-inducing agent (e.g., anti-Fas antibody at 50 ng/mL) to all wells except the negative control wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.

  • Caspase-8 Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of the Caspase-Glo® 8 reagent to each well.

    • Mix briefly on an orbital shaker and incubate at room temperature for 30 minutes, protected from light.

  • Signal Detection:

    • Measure the luminescence using a plate reader.

Visualizations

cluster_0 Extrinsic Apoptosis Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Formation DISC Formation Death Receptor->DISC Formation Recruitment Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Activation Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Effector Caspases Effector Caspases Active Caspase-8->Effector Caspases Activation Apoptosis Apoptosis Effector Caspases->Apoptosis Execution

Caption: Extrinsic Apoptosis Signaling Pathway.

cluster_1 HTS Workflow Compound Library Compound Library Assay Plate (384-well) Assay Plate (384-well) Compound Library->Assay Plate (384-well) Dispensing Liquid Handling Liquid Handling Assay Plate (384-well)->Liquid Handling Reagent Addition Incubation Incubation Liquid Handling->Incubation Plate Reader Plate Reader Incubation->Plate Reader Signal Reading Data Analysis Data Analysis Plate Reader->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: High-Throughput Screening Experimental Workflow.

cluster_2 Hit Validation Cascade Primary HTS Primary HTS Hit Confirmation Hit Confirmation Primary HTS->Hit Confirmation Identifies initial hits Dose-Response Dose-Response Hit Confirmation->Dose-Response Confirms activity Orthogonal Assays Orthogonal Assays Dose-Response->Orthogonal Assays Determines IC50 Selectivity Profiling Selectivity Profiling Orthogonal Assays->Selectivity Profiling Rules out artifacts Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization Assesses off-target effects

Caption: Logical Relationship of Hit Validation.

References

Troubleshooting & Optimization

Navigating Ac-LETD-CHO in Your Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the caspase-8 inhibitor Ac-LETD-CHO, achieving reliable and reproducible results is paramount. However, challenges with solubility and stability in culture media can often impede experimental success. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address these common issues, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cell-permeable peptide aldehyde that acts as a potent and selective inhibitor of caspase-8. Its mechanism of action involves the aldehyde group forming a reversible covalent bond with the active site cysteine of caspase-8, thereby blocking its proteolytic activity. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, a form of programmed cell death.

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.

Q3: How should I prepare a stock solution of this compound?

Preparing a concentrated stock solution in DMSO is the standard and recommended practice. This allows for minimal volumes of the stock solution to be added to your culture medium, thereby reducing the final concentration of DMSO and its potential cytotoxic effects on cells. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the powdered form and stock solutions.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a dry, dark place.
Stock Solution (in DMSO) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Q5: What is a typical working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies frequently report effective concentrations in the range of 20 µM to 100 µM.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to culture medium.

This is one of the most common challenges encountered when working with peptide-based inhibitors.

Possible Causes & Solutions:

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, a high final concentration in the culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.

  • Rapid Dilution: Adding a small volume of highly concentrated DMSO stock solution directly into a large volume of aqueous culture medium can cause the compound to precipitate out of solution.

    • Solution: Perform a serial dilution. First, dilute the DMSO stock solution in a small volume of culture medium (e.g., 1:10), mix gently, and then add this intermediate dilution to the final volume of your culture.

  • Low Temperature of Culture Medium: Adding the DMSO stock to cold medium can decrease the solubility of the compound.

    • Solution: Ensure your culture medium is pre-warmed to 37°C before adding the inhibitor.

  • Interaction with Media Components: Certain components in complex culture media can interact with the inhibitor, leading to precipitation.

    • Solution: If precipitation persists, consider using a simpler, serum-free medium for the duration of the inhibitor treatment, if experimentally feasible.

Issue 2: Loss of this compound activity over time in culture.

The stability of peptide aldehydes in aqueous solutions can be a concern.

Possible Causes & Solutions:

  • Hydrolysis: The aldehyde group is susceptible to oxidation and hydrolysis in aqueous environments, which can inactivate the inhibitor.

    • Solution: For long-term experiments (e.g., over 24 hours), it may be necessary to replenish the inhibitor by performing partial media changes with fresh inhibitor-containing medium. The frequency of replenishment will depend on the specific experimental setup and should be optimized.

  • Adsorption to Plasticware: Peptide-based compounds can sometimes adsorb to the surface of plastic culture vessels.

    • Solution: While less common, if you suspect this is an issue, consider using low-protein-binding plates.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. Please note that specific solubility limits in various solvents are not always readily available from manufacturers and may require empirical determination.

ParameterValueSolvent
Solubility Data not consistently available. Generally soluble in DMSO.DMSO
Recommended Final DMSO Concentration in Media < 0.5% (ideally < 0.1%)Culture Medium
Typical Working Concentration Range 20 µM - 100 µMCulture Medium
IC₅₀ for Caspase-8 ~10 nMIn vitro assay

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need approximately 5.0 mg (Molecular Weight of this compound is ~500 g/mol ; confirm the exact molecular weight from your supplier's certificate of analysis).

    • Add the calculated volume of sterile DMSO to the powder.

    • Vortex gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solution in Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • To prepare a 50 µM working solution in 10 mL of culture medium, you will need 5 µL of the 10 mM stock solution.

    • Recommended Dilution Method:

      • Add 45 µL of pre-warmed culture medium to a sterile microcentrifuge tube.

      • Add 5 µL of the 10 mM stock solution to the tube containing 45 µL of medium. Mix gently by pipetting up and down. This creates a 1 mM intermediate dilution.

      • Add 50 µL of the 1 mM intermediate dilution to the final 10 mL of culture medium and mix gently. This results in a final concentration of 50 µM with a final DMSO concentration of 0.05%.

Visualizing Key Pathways and Workflows

To further aid in understanding the experimental context and the mechanism of this compound, the following diagrams are provided.

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Recruits FADD & Pro-caspase-8 Procaspase8 Pro-caspase-8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Ac_LETD_CHO This compound Ac_LETD_CHO->Caspase8 Inhibits Caspase3 Active Caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by death receptor activation, leading to the activation of caspase-8 and subsequent execution of apoptosis. This compound specifically inhibits active caspase-8.

Stock_Solution_Workflow Start Start: This compound Powder Weigh Weigh Powder Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Aliquot Aliquot Stock->Aliquot Store Store at -80°C Aliquot->Store End Ready for Use Store->End

Caption: A streamlined workflow for the preparation and storage of a concentrated this compound stock solution in DMSO.

Troubleshooting_Logic Problem Precipitate in Media? Check_DMSO Final DMSO > 0.5%? Problem->Check_DMSO Yes Solution Problem Solved Problem->Solution No Reduce_DMSO Reduce DMSO Concentration Check_DMSO->Reduce_DMSO Yes Check_Dilution Rapid Dilution? Check_DMSO->Check_Dilution No Reduce_DMSO->Solution Serial_Dilute Use Serial Dilution Check_Dilution->Serial_Dilute Yes Check_Temp Cold Media? Check_Dilution->Check_Temp No Serial_Dilute->Solution Warm_Media Pre-warm Media to 37°C Check_Temp->Warm_Media Yes Check_Temp->Solution No Warm_Media->Solution

Caption: A logical troubleshooting guide to diagnose and resolve issues of this compound precipitation in cell culture media.

References

Potential off-target effects of Ac-LETD-CHO in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-LETD-CHO. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of the caspase-8 inhibitor, this compound, with a focus on addressing its potential off-target effects in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its potency?

A1: this compound is a peptide aldehyde that acts as a reversible inhibitor of caspase-8.[1] It has been reported to have a high potency for caspase-8 with an IC50 value of 6.71 nM.[2]

Q2: Can this compound inhibit other caspases?

A2: Yes, there is a high probability of off-target inhibition of other caspases. Peptide-based inhibitors with aldehyde modifications can exhibit broad specificity. For instance, in Chinese hamster ovary (CHO) cells, this compound has been shown to be equally as effective at inhibiting Chinese hamster caspase-9 as it is at inhibiting Chinese hamster caspase-8.[3] While comprehensive data on its activity against a full panel of human caspases is limited, related peptide aldehyde inhibitors show significant cross-reactivity. For example, Ac-LEHD-CHO, a caspase-9 inhibitor, also inhibits caspase-8 with high potency.

Q3: Besides caspases, are there other proteases that this compound might inhibit?

A3: Yes, it is possible that this compound could inhibit other proteases, particularly those with similar substrate specificities. For example, granzyme B, a serine protease involved in cytotoxic T-cell-mediated apoptosis, is known to be inhibited by other peptide aldehyde inhibitors like Ac-IEPD-CHO, which also inhibits caspase-8.[4][5] Therefore, it is advisable to consider potential inhibition of granzyme B and other related proteases in your experimental system.

Q4: I am observing unexpected levels of cell death in my experiments after using this compound. What could be the cause?

A4: Unexpected cell death could be due to several factors. High concentrations of the inhibitor may lead to non-specific cytotoxicity.[6] Additionally, if the observed cell death is not rescued by this compound, it may indicate that a caspase-8-independent cell death pathway is active, or that the inhibitor is not effectively reaching its target within the cell. It is also important to ensure that the solvent used to dissolve this compound (typically DMSO) is used at a final concentration that is not toxic to your cells.

Q5: How can I confirm that this compound is engaging with caspase-8 in my cellular assay?

A5: A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells. This technique assesses the thermal stability of a target protein upon ligand binding. If this compound binds to caspase-8, it will increase the protein's resistance to heat-induced denaturation, which can be detected by Western blotting or other protein detection methods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Inhibitor degradation. 2. Variation in cell health or density. 3. Inconsistent incubation times.1. Prepare fresh stock solutions of this compound regularly. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Ensure consistent cell seeding density and monitor cell viability before each experiment. 3. Standardize all incubation times with the inhibitor and inducing agent.
High background signal in caspase activity assay 1. Sub-optimal buffer composition. 2. Non-specific substrate cleavage by other proteases. 3. Autofluorescence of compounds or cells.1. Optimize the assay buffer, ensuring the correct pH and ionic strength. 2. Include a control with a broad-spectrum protease inhibitor cocktail (excluding caspase inhibitors) to assess non-specific cleavage. 3. Run a control with cells and inhibitor but without the fluorogenic substrate to measure background fluorescence.
Lack of inhibition of apoptosis 1. Apoptosis is caspase-8 independent. 2. Insufficient inhibitor concentration or cell permeability. 3. Incorrect timing of inhibitor addition.1. Investigate the involvement of other apoptotic pathways (e.g., the intrinsic pathway via caspase-9). Consider using a pan-caspase inhibitor like Z-VAD-FMK as a control. 2. Perform a dose-response curve to determine the optimal inhibitor concentration. Verify target engagement using CETSA. 3. Add this compound prior to the apoptotic stimulus to ensure it is present to inhibit caspase-8 activation.
Apparent inhibition of multiple pathways 1. Off-target effects on other caspases (e.g., caspase-9). 2. Inhibition of other proteases with similar substrate specificity (e.g., granzyme B).1. Use more specific inhibitors for other caspases as controls. For example, use a specific caspase-9 inhibitor to dissect the involvement of the intrinsic pathway. 2. If granzyme B-mediated cell death is suspected, use a specific granzyme B inhibitor as a control.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound and a related peptide aldehyde inhibitor. This data can help in assessing the potential for off-target effects.

InhibitorTarget ProteaseIC50 / Ki (nM)Notes
This compound Caspase-86.71 (IC50)High potency for its primary target.[2]
Ac-LEHD-CHOCaspase-115.0 (IC50)Demonstrates cross-reactivity with inflammatory caspases.[7]
Caspase-481.7 (IC50)
Caspase-521.3 (IC50)
Caspase-83.82 (IC50)Significant off-target inhibition of caspase-8.[7]
Caspase-949.2 (IC50)Primary target of Ac-LEHD-CHO.[7]
Caspase-1040.4 (IC50)

Experimental Protocols

In Vitro Caspase Activity Assay Using a Fluorogenic Substrate

This protocol is for measuring caspase-8 activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC or Ac-LETD-AFC)

  • This compound inhibitor

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture and treat cells as required for your experiment.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 20-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • For inhibitor-treated samples, pre-incubate the lysate with the desired concentration of this compound for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

    • Add the caspase-8 fluorogenic substrate to each well to a final concentration of 50 µM.

  • Measurement:

    • Immediately measure the fluorescence in a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., for AFC, excitation ~400 nm, emission ~505 nm).

    • Continue to take readings at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Compare the rates of the inhibitor-treated samples to the control to determine the percent inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify that this compound is binding to caspase-8 in intact cells.

Materials:

  • Intact cells in culture

  • This compound inhibitor

  • PBS with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-caspase-8 antibody

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with this compound at the desired concentration and another set with vehicle control (DMSO) for the desired time.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles or sonication.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Detection:

    • Collect the supernatant and analyze the protein concentration.

    • Perform SDS-PAGE and Western blotting on the soluble fractions, using an anti-caspase-8 antibody to detect the amount of soluble caspase-8 at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble caspase-8 as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.

Visualizations

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway and Inhibition by this compound cluster_receptor Cell Membrane cluster_disc DISC Formation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Autocatalytic Cleavage Effector Caspases (3, 7) Effector Caspases (3, 7) Active Caspase-8->Effector Caspases (3, 7) Activates This compound This compound This compound->Active Caspase-8 Inhibits Apoptosis Apoptosis Effector Caspases (3, 7)->Apoptosis Executes

Caption: Extrinsic apoptosis pathway showing this compound inhibition.

Troubleshooting_Workflow Troubleshooting Off-Target Effects of this compound Start Start Unexpected_Phenotype Unexpected Cellular Phenotype Observed Start->Unexpected_Phenotype Dose_Response Perform Dose-Response Curve Unexpected_Phenotype->Dose_Response Is_Effect_Dose_Dependent Is Effect Dose-Dependent? Dose_Response->Is_Effect_Dose_Dependent Confirm_Target_Engagement Confirm Target Engagement (e.g., CETSA) Is_Effect_Dose_Dependent->Confirm_Target_Engagement Yes Non_Specific_Toxicity Consider Non-Specific Toxicity or Vehicle Effects Is_Effect_Dose_Dependent->Non_Specific_Toxicity No Is_Target_Engaged Is Caspase-8 Engaged? Confirm_Target_Engagement->Is_Target_Engaged Investigate_Off_Target Investigate Off-Target Effects Is_Target_Engaged->Investigate_Off_Target Yes Re-evaluate_Hypothesis Re-evaluate Hypothesis: Phenotype is Likely Off-Target or Non-Specific Is_Target_Engaged->Re-evaluate_Hypothesis No Use_Specific_Inhibitors Use More Specific Inhibitors for Other Caspases/Proteases Investigate_Off_Target->Use_Specific_Inhibitors Phenotype_Resolved Phenotype Resolved? Use_Specific_Inhibitors->Phenotype_Resolved Phenotype_Resolved->Re-evaluate_Hypothesis No Conclusion Conclude Mechanism Phenotype_Resolved->Conclusion Yes

Caption: Workflow for troubleshooting this compound off-target effects.

Experimental_Workflow Workflow for Assessing Inhibitor Specificity Start Start with Inhibitor (this compound) In_Vitro_Screen In Vitro Biochemical Screen (Panel of Recombinant Caspases) Start->In_Vitro_Screen Determine_IC50 Determine IC50 Values In_Vitro_Screen->Determine_IC50 Cell_Based_Assay Cell-Based Assay (e.g., Apoptosis Induction) Determine_IC50->Cell_Based_Assay Target_Engagement Confirm Target Engagement in Cells (CETSA) Cell_Based_Assay->Target_Engagement Rescue_Experiment Phenotypic Rescue Experiment Target_Engagement->Rescue_Experiment Analyze_Results Analyze Specificity Profile and On-Target Effects Rescue_Experiment->Analyze_Results Conclusion Conclude Inhibitor Specificity Analyze_Results->Conclusion

Caption: General workflow for assessing inhibitor specificity.

References

Identifying and mitigating Ac-LETD-CHO cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ac-LETD-CHO, a potent caspase-8 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential cytotoxicity associated with high concentrations of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-8. Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. By binding to the active site of caspase-8, this compound prevents the downstream activation of executioner caspases (like caspase-3 and -7), thereby inhibiting apoptosis.

Q2: I am observing unexpected cell death in my cultures after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity when using this compound is often dose-dependent. While effective at optimized concentrations, excessively high concentrations can lead to off-target effects and cellular stress, resulting in cell death that is independent of its intended caspase-8 inhibition. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: What are the potential off-target effects of this compound at high concentrations?

A3: At high concentrations, peptide aldehyde-based inhibitors like this compound may exhibit reduced specificity and inhibit other cellular proteases, including other caspases. This lack of specificity can disrupt normal cellular processes and lead to cytotoxicity. Additionally, high concentrations of any chemical compound can induce cellular stress responses independent of its intended target. One study has suggested that aldehyde-based inhibitors can show broad specificity for caspases in Chinese Hamster Ovary (CHO) cells.[1]

Q4: What is a typical working concentration for this compound?

A4: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental setup. However, a concentration of 50 µM has been used effectively to counteract hyperglycemia-induced apoptosis in neuronal cells, suggesting this is a safe and effective concentration in that particular model.[2][3] It is strongly recommended to determine the optimal concentration for your own experiments by performing a dose-response curve.

Q5: Are there any alternative caspase-8 inhibitors that might be less toxic?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Increased cell death observed after this compound treatment. The concentration of this compound is too high, leading to off-target effects and cytotoxicity.Perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal, non-toxic concentration for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and identify the concentration that effectively inhibits apoptosis without causing significant cell death in your control (untreated) cells.
Inconsistent results between experiments. 1. Variability in cell health and density at the time of treatment. 2. Degradation of the this compound stock solution.1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Prepare fresh aliquots of the this compound stock solution in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
This compound does not inhibit apoptosis as expected. 1. The concentration of this compound is too low. 2. The apoptotic pathway in your experimental model is not primarily dependent on caspase-8. 3. The inhibitor was added too late to prevent the apoptotic cascade.1. Increase the concentration of this compound, being mindful of potential cytotoxicity at higher concentrations. 2. Confirm the involvement of caspase-8 in your model using a positive control or by assessing caspase-8 activation (e.g., via Western blot for cleaved caspase-8). 3. Add this compound to your cell cultures prior to or concurrently with the apoptotic stimulus.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol will help you establish a dose-response curve to identify the highest concentration of this compound that does not induce cytotoxicity in your cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same concentration of the inhibitor's solvent, e.g., DMSO) and a "no treatment" control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.[8]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells. Plot the cell viability against the concentration of this compound to generate a dose-response curve. The optimal concentration range will be the highest concentrations that show minimal to no decrease in cell viability.

Protocol 2: Caspase-8 Activity Assay

This protocol can be used to confirm that this compound is effectively inhibiting caspase-8 activity in your experimental setup.

Materials:

  • Cell lysates from treated and untreated cells

  • 2x Caspase Assay Buffer

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC or Ac-LETD-AFC)

  • Fluorometer or microplate reader capable of fluorescence detection

Procedure:

  • Prepare cell lysates from your experimental samples (including a positive control for apoptosis induction and a sample pre-treated with this compound).

  • In a 96-well plate, add 50 µL of cell lysate to each well.

  • Prepare a reaction master mix containing 2x Caspase Assay Buffer and the caspase-8 fluorogenic substrate.

  • Add 50 µL of the master mix to each well containing the cell lysate.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., AFC: excitation ~400 nm, emission ~505 nm).

  • A significant reduction in fluorescence in the this compound-treated sample compared to the positive control indicates effective inhibition of caspase-8.

Signaling Pathways and Experimental Workflows

Caspase-8 Signaling Pathways

Caspase-8 is a key player in several critical cellular signaling pathways. Understanding these pathways can help to conceptualize the potential on- and off-target effects of this compound.

Caspase-8 Signaling Pathways cluster_extrinsic Extrinsic Apoptosis cluster_necroptosis Necroptosis Regulation cluster_inflammation Inflammation Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Active Caspase-8 Active Caspase-8 DISC Formation->Active Caspase-8 Dimerization & Autocleavage Procaspase-8 Procaspase-8 Procaspase-8->DISC Formation Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Activation Apoptosis Apoptosis Executioner Caspases->Apoptosis This compound This compound This compound->Active Caspase-8 Inhibition Active Caspase-8_necro Active Caspase-8 RIPK1/RIPK3 RIPK1/RIPK3 Active Caspase-8_necro->RIPK1/RIPK3 Cleavage & Inhibition Necroptosis Necroptosis RIPK1/RIPK3->Necroptosis Active Caspase-8_inflam Active Caspase-8 Pro-IL-1β Pro-IL-1β Active Caspase-8_inflam->Pro-IL-1β Cleavage & Activation IL-1β IL-1β Pro-IL-1β->IL-1β

Caption: Overview of Caspase-8's roles in apoptosis, necroptosis, and inflammation.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a logical workflow for researchers to follow when investigating and mitigating potential cytotoxicity from this compound.

Workflow for Assessing this compound Cytotoxicity Start Start Dose-Response Perform Dose-Response (e.g., MTT Assay) Start->Dose-Response Determine_IC50 Determine IC50 and Max Non-Toxic Conc. Dose-Response->Determine_IC50 Observe_Cytotoxicity Cytotoxicity Observed? Determine_IC50->Observe_Cytotoxicity Proceed Proceed with Experiment at Optimal Concentration Observe_Cytotoxicity->Proceed No Troubleshoot Troubleshoot: - Lower Concentration - Check Reagent Quality - Consider Alternatives Observe_Cytotoxicity->Troubleshoot Yes End End Proceed->End Troubleshoot->Dose-Response

Caption: A stepwise approach for optimizing this compound concentration.

References

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Activity of Ac-LETD-CHO on Caspase-8

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Ac-LETD-CHO, a potent caspase-8 inhibitor, with other commercially available alternatives. It includes supporting experimental data, detailed protocols for validation, and visualizations of key pathways and workflows to aid researchers, scientists, and drug development professionals in their study of apoptosis and related cellular processes.

Introduction to Caspase-8 and its Inhibition

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. Upon activation by death receptors such as Fas or TNF-R, caspase-8 initiates a proteolytic cascade, leading to the activation of downstream executioner caspases (e.g., caspase-3) and ultimately, programmed cell death. Given its pivotal role, the specific inhibition of caspase-8 is a key strategy for studying and potentially modulating apoptotic signaling. This compound (N-Acetyl-Leu-Glu-Thr-Asp-CHO) is a peptide aldehyde that acts as a potent and reversible inhibitor of caspase-8.[1][2]

Comparative Analysis of Caspase-8 Inhibitors

The efficacy of a caspase inhibitor is determined by its potency (typically measured by the half-maximal inhibitory concentration, IC50) and its selectivity against other caspases. This compound demonstrates high potency for caspase-8. A comparison with other common inhibitors is crucial for selecting the appropriate tool for a given experiment.

InhibitorTypeTarget Caspase(s)IC50 / Ki for Caspase-8Notes
This compound Peptide Aldehyde (Reversible)Caspase-8, Granzyme BIC50: 6.71 nM [3]Potent and specific for caspase-8.[3] Also inhibits Granzyme B.[1]
Z-IETD-FMK Peptide FMK (Irreversible)Caspase-8, Granzyme BIC50: ~350 nM (in vitro)[4]Cell-permeable and widely used, but less potent in vitro than this compound.[5][6][7]
Ac-LEHD-CHO Peptide Aldehyde (Reversible)Caspase-9, Caspase-8IC50: 3.82 nM[8]Primarily a caspase-9 inhibitor but shows high potency for caspase-8.[8]
Ac-LESD-CMK Peptide CMK (Irreversible)Caspase-8, Caspase-10, Caspase-5IC50: 50 nM[4][9]A potent in vitro inhibitor, reported to be more potent than Z-IETD-FMK.[9]
Ac-DEVD-CHO Peptide Aldehyde (Reversible)Caspase-3, Caspase-7Ki: 0.92 nM[10]Primarily a group II caspase inhibitor but exhibits potent inhibition of caspase-8.[10]
Q-VD-OPh O-phenoxy (Irreversible)Pan-caspaseIC50: 25-400 nM[10]A broad-spectrum caspase inhibitor.[10]
Signaling Pathway and Experimental Workflow

Understanding the biological context and experimental design is critical for validating inhibitor activity.

extrinsic_apoptosis_pathway Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds DISC DISC Formation (FADD, Pro-caspase-8) Receptor->DISC Recruits ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Autocatalytic Cleavage Bid Bid Casp8->Bid Cleaves ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves & Activates Inhibitor This compound Inhibitor->Casp8 Inhibits tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to CytoC Cytochrome c Mitochondria->CytoC Releases Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The extrinsic apoptosis pathway initiated by death receptor signaling, leading to the activation of caspase-8.

validation_workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation RecombinantCasp8 1. Prepare Recombinant Active Caspase-8 InhibitorDilution 2. Prepare Serial Dilutions of this compound RecombinantCasp8->InhibitorDilution Incubation 3. Incubate Caspase-8 with Inhibitor InhibitorDilution->Incubation Substrate 4. Add Fluorogenic Substrate (e.g., Ac-IETD-AMC) Incubation->Substrate Measurement 5. Measure Fluorescence (Ex: 360nm, Em: 440nm) Substrate->Measurement IC50 6. Calculate IC50 Value Measurement->IC50 CellCulture 1. Culture Cells (e.g., Jurkat) Pretreat 2. Pre-treat Cells with This compound CellCulture->Pretreat InduceApoptosis 3. Induce Apoptosis (e.g., with anti-Fas Ab) Pretreat->InduceApoptosis Stain 4. Stain with Annexin V and Propidium Iodide InduceApoptosis->Stain FlowCytometry 5. Analyze by Flow Cytometry Stain->FlowCytometry Quantify 6. Quantify Apoptotic Cell Population FlowCytometry->Quantify

Caption: A typical experimental workflow for validating a caspase-8 inhibitor in vitro and in a cell-based model.

Experimental Protocols

In Vitro Caspase-8 Activity Assay (Fluorometric)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified caspase-8.

Materials:

  • Recombinant active human Caspase-8

  • This compound inhibitor

  • Caspase-8 fluorogenic substrate: Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, 5 mM DTT, 2 mM EDTA, 0.1% CHAPS, pH 7.4)

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the caspase-8 substrate Ac-IETD-AMC to a final working concentration of 50 µM in Assay Buffer.

    • Prepare a 2X working solution of recombinant caspase-8 in Assay Buffer.

    • Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of each 2X inhibitor dilution to the respective wells. Include wells for a no-inhibitor control (Assay Buffer only).

    • To initiate the reaction, add 50 µL of the 2X caspase-8 enzyme solution to all wells.

    • Incubate the plate for 10-15 minutes at 37°C, protected from light.

  • Substrate Addition and Measurement:

    • Add 50 µL of the 2X caspase-8 substrate (Ac-IETD-AMC) solution to all wells.

    • Immediately begin measuring the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[11]

    • Record measurements every 1-2 minutes for at least 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Apoptosis Inhibition Assay (Flow Cytometry)

This assay validates the inhibitor's ability to block apoptosis in a cellular context.

Materials:

  • Jurkat cells (or other suitable suspension cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Apoptosis-inducing agent (e.g., anti-Fas antibody, Camptothecin)

  • This compound inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 1 hour at 37°C.[12] Include a vehicle control (DMSO) and a no-treatment control.

    • Induce apoptosis by adding an appropriate stimulus (e.g., 100 ng/mL anti-Fas antibody) to the wells (except the no-treatment control).[7]

    • Incubate for 4-6 hours at 37°C.

  • Cell Staining:

    • Harvest the cells by centrifugation at 500 x g for 5 minutes.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

  • Data Analysis:

    • Compare the percentage of apoptotic cells (early + late) in the inhibitor-treated samples to the apoptosis-induced control.

    • A significant reduction in the apoptotic population in the presence of this compound validates its inhibitory activity in cells.[6][7]

Conclusion

This compound is a highly potent inhibitor of caspase-8, with an in vitro IC50 value of 6.71 nM, demonstrating superior potency compared to the widely used Z-IETD-FMK.[3] While other inhibitors like Ac-LEHD-CHO also show high potency against caspase-8, they are primarily targeted towards other caspases, making this compound a more specific choice for investigating caspase-8-mediated pathways.[8] The experimental protocols provided herein offer robust methods for validating its efficacy both enzymatically and within a cellular system. The selection of an appropriate inhibitor should be guided by the specific experimental requirements, considering factors such as reversibility, cell permeability, and off-target effects.

References

A Comparative Guide to Ac-LETD-CHO and Other Commercially Available Caspase-8 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, making it a key target for research in cancer, immunology, and neurodegenerative diseases. The selection of a potent and specific inhibitor is paramount for accurate experimental outcomes. This guide provides an objective comparison of Ac-LETD-CHO with other commercially available caspase-8 inhibitors, supported by experimental data and detailed protocols to aid in your research endeavors.

Executive Summary

The ideal caspase-8 inhibitor should exhibit high potency towards caspase-8 while maintaining minimal cross-reactivity with other caspases. This guide highlights that this compound, a reversible aldehyde inhibitor, demonstrates superior specificity for caspase-8 compared to the more traditional, irreversible fluoromethyl ketone (FMK) inhibitors like Z-IETD-FMK. While FMK-based inhibitors often show broader caspase inhibition, the aldehyde-based inhibitors offer a more targeted approach for dissecting the specific roles of caspase-8.

Data Presentation: A Head-to-Head Comparison of Caspase-8 Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of this compound and other commercially available caspase-8 inhibitors against a panel of caspases. Lower IC50 values indicate greater potency.

InhibitorTypeCaspase-8 IC50 (nM)Caspase-1 IC50 (nM)Caspase-3 IC50 (nM)Caspase-9 IC50 (nM)Reference
This compound Reversible Aldehyde10>10,000>10,000>10,000[1]
Z-IETD-FMK Irreversible FMK22>10,0006,80010,000[1]
Ac-LEHD-CHO Reversible Aldehyde13>10,000>10,00013[1]

Note: IC50 values can vary between different assay conditions and manufacturers. The data presented here is from a comparative study for illustrative purposes.

From the data, this compound emerges as a highly potent and selective inhibitor for caspase-8. In contrast, Z-IETD-FMK, while potent against caspase-8, also exhibits inhibitory activity against caspase-3 and caspase-9 at higher concentrations.[1] Ac-LEHD-CHO shows high potency for both caspase-8 and caspase-9.[1] Studies have indicated that commercially available fluoromethyl ketone (FMK) types of caspase inhibitors, such as Z-LEHD-FMK and Z-IETD-FMK, can lack specificity in inhibiting caspases.[2] The reversible aldehyde form of inhibitors, like this compound and Ac-IETD-CHO, are suggested to be more efficient and specific.[2]

Signaling Pathway and Experimental Workflow

To understand the context of caspase-8 inhibition, it is crucial to visualize its position in the extrinsic apoptosis pathway. Furthermore, a standardized workflow for comparing inhibitors ensures reproducible and reliable results.

Extrinsic Apoptosis Pathway Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) Binds to FADD FADD Death Receptor (e.g., Fas, TNFR1)->FADD Recruits Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits Active Caspase-8 Active Caspase-8 Procaspase-8->Active Caspase-8 Dimerization & Autocatalysis Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases (e.g., Caspase-3) Activates This compound This compound This compound->Active Caspase-8 Inhibits Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis Executes

A diagram of the extrinsic apoptosis pathway highlighting the role of Caspase-8.

Workflow for Comparing Caspase-8 Inhibitors Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Inhibitor Treatment Inhibitor Treatment Induce Apoptosis->Inhibitor Treatment Caspase-8 Activity Assay Caspase-8 Activity Assay Inhibitor Treatment->Caspase-8 Activity Assay Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay Data Analysis Data Analysis Caspase-8 Activity Assay->Data Analysis Cell Viability Assay->Data Analysis

A general experimental workflow for the comparative evaluation of caspase-8 inhibitors.

Experimental Protocols

Accurate comparison of caspase-8 inhibitors requires standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.

In Vitro Caspase-8 Inhibition Assay

This protocol is designed to determine the IC50 values of various inhibitors against purified active caspase-8.

Materials:

  • Purified active human caspase-8

  • Caspase-8 substrate: Ac-IETD-pNA (p-nitroanilide)

  • Assay Buffer: 20 mM HEPES, pH 7.4, with 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, and 10% sucrose

  • Caspase-8 inhibitors (this compound, Z-IETD-FMK, etc.) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of each caspase-8 inhibitor in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add 10 µL of each inhibitor dilution to the respective wells. For the control wells, add 10 µL of Assay Buffer with the same final DMSO concentration.

  • Add 20 µL of purified active caspase-8 (at a final concentration of ~1 unit/well) to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the caspase-8 substrate Ac-IETD-pNA (final concentration of 200 µM) to each well.

  • Immediately measure the absorbance at 405 nm at 2-minute intervals for 30 minutes using a microplate reader.

  • Calculate the reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the reaction velocities against the inhibitor concentrations and determine the IC50 value for each inhibitor using a suitable software.

Cell-Based Caspase-8 Activity Assay

This protocol measures the inhibitory effect of the compounds on caspase-8 activity in a cellular context.

Materials:

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Fas Ligand (FasL) or another apoptosis-inducing agent

  • Caspase-8 inhibitors dissolved in DMSO

  • Cell lysis buffer: 50 mM HEPES, pH 7.4, with 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 0.1 mM EDTA

  • Caspase-8 substrate: Ac-IETD-pNA

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Pre-treat the cells with various concentrations of the caspase-8 inhibitors for 1 hour at 37°C.

  • Induce apoptosis by adding FasL to a final concentration of 100 ng/mL.

  • Incubate the cells for 4 hours at 37°C.

  • Centrifuge the plate at 250 x g for 5 minutes and carefully remove the supernatant.

  • Lyse the cells by adding 50 µL of cell lysis buffer to each well and incubating on ice for 15 minutes.

  • Add 50 µL of 2x reaction buffer (40 mM HEPES, pH 7.4, with 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, and 20% sucrose) containing 400 µM Ac-IETD-pNA to each well.

  • Incubate the plate at 37°C for 2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Compare the caspase-8 activity in inhibitor-treated cells to the untreated, apoptosis-induced control to determine the inhibitory effect.

Cell Viability Assay (MTT Assay)

This assay assesses the ability of caspase-8 inhibitors to protect cells from apoptosis-induced cell death.

Materials:

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • Fas Ligand (FasL)

  • Caspase-8 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Pre-treat the cells with different concentrations of caspase-8 inhibitors for 1 hour.

  • Induce apoptosis by adding FasL (100 ng/mL).

  • Incubate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Conclusion

The selection of an appropriate caspase-8 inhibitor is a critical decision in apoptosis research. For studies demanding high specificity to elucidate the direct roles of caspase-8, this compound presents a superior option over less specific inhibitors like Z-IETD-FMK. However, the choice of inhibitor should always be guided by the specific experimental context and validated with appropriate controls. The protocols and comparative data provided in this guide aim to equip researchers with the necessary information to make an informed decision and to design robust and reliable experiments.

References

Side-by-side comparison of reversible vs. irreversible caspase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-supported comparison of reversible and irreversible caspase inhibitors for researchers, scientists, and drug development professionals. We will explore their mechanisms of action, present quantitative performance data, and provide detailed experimental protocols for their evaluation.

Introduction to Caspases and Their Inhibition

Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in orchestrating programmed cell death (apoptosis) and inflammation.[1][2] They exist as inactive zymogens (procaspases) that, upon receiving specific signals, undergo activation through a proteolytic cascade. This cascade involves two main types of apoptotic caspases: initiator caspases (e.g., caspase-8, caspase-9) that start the process, and effector caspases (e.g., caspase-3, caspase-7) that execute the final stages of apoptosis by cleaving key cellular proteins.[3][4]

Given their central role in cell fate, caspases are significant targets for both basic research and therapeutic intervention in diseases characterized by excessive or insufficient apoptosis, such as neurodegenerative disorders, ischemic injury, and cancer.[5][6] Caspase inhibitors are indispensable tools for studying these processes. They are broadly classified into two categories based on their mechanism of action: irreversible and reversible. The choice between these two types depends critically on the experimental goals, duration of inhibition required, and potential for off-target effects.

Mechanism of Action

The fundamental difference between reversible and irreversible inhibitors lies in how they interact with the active site cysteine of the caspase enzyme.

Irreversible Inhibitors

Irreversible inhibitors typically form a stable, covalent bond with the catalytic cysteine residue in the caspase's active site, leading to permanent inactivation of the enzyme.[7][8] Many of these are peptide-based molecules designed to mimic the caspase's natural substrate. They feature a peptide recognition sequence (e.g., VAD for Val-Ala-Asp) and a reactive electrophilic group, often called a "warhead," such as a fluoromethylketone (FMK).[7][9]

Prominent examples include:

  • Z-VAD-FMK: A widely used, cell-permeable pan-caspase inhibitor that irreversibly binds to the catalytic site of multiple caspases.[1][2][9]

  • Q-VD-OPh: A next-generation pan-caspase inhibitor with a difluorophenoxymethylketone (OPh) group, designed for improved potency, cell permeability, and reduced toxicity compared to Z-VAD-FMK.[3][10]

G enzyme Caspase Active Site (with Cysteine-SH) complex Initial Reversible Complex (E-I) enzyme->complex Reversible Binding (Ki) inhibitor Irreversible Inhibitor (e.g., with FMK group) inhibitor->complex inactivated Covalently Inactivated Caspase (Thioether Bond) complex->inactivated Covalent Bond Formation (k3) [Irreversible]

Caption: Mechanism of irreversible caspase inhibition.

Reversible Inhibitors

Reversible inhibitors bind non-covalently to the caspase active site, forming a transient enzyme-inhibitor complex.[7] This interaction is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme. The strength of the inhibition is determined by the inhibitor's affinity for the active site. These inhibitors often utilize aldehyde (-CHO), ketone, or nitrile groups as their "warhead," which interact with the active site cysteine to form a reversible thiohemiketal.[6][7]

A key example is:

  • Ac-DEVD-CHO: An aldehyde-based inhibitor with strong selectivity for effector caspases-3 and -7.[6]

G enzyme Caspase Active Site (with Cysteine-SH) complex Reversible Complex (Thiohemiketal) enzyme->complex Equilibrium Binding (Ki) [Reversible] inhibitor Reversible Inhibitor (e.g., with Aldehyde group) inhibitor->complex

Caption: Mechanism of reversible caspase inhibition.

Side-by-Side Comparison

The choice between inhibitor types involves trade-offs in potency, duration, specificity, and potential for cellular toxicity.

FeatureIrreversible InhibitorsReversible Inhibitors
Binding Mechanism Form a stable, covalent bond with the active site cysteine.[7][9]Bind non-covalently to the active site in a state of equilibrium.[6][7]
Duration of Action Long-lasting; inhibition persists until new enzyme is synthesized.Transient; inhibition is lost upon removal or dilution of the inhibitor.
Potency Generally very high due to covalent modification.Potency varies widely and depends on binding affinity (Ki).[6]
Specificity Often broad-spectrum (pan-caspase), but specificity can be engineered.[11] May have off-target effects on other cysteine proteases.[2][7]Can be designed for high specificity to a particular caspase, potentially reducing off-target effects.[12]
Toxicity Can have higher cellular toxicity. Z-VAD-FMK can produce toxic fluoroacetate and induce necroptosis by inhibiting caspase-8.[3][13][14]Generally lower toxicity, as they do not permanently modify proteins.
Common Applications Complete and sustained blockade of apoptosis for mechanistic studies.Studying dynamic caspase activities, therapeutic applications where transient inhibition is desired.[12]
Advantages High potency, long duration of action.Higher potential for specificity, lower toxicity, tunable duration of action.
Disadvantages Potential for off-target effects, cellular toxicity, and induction of alternative cell death pathways like necroptosis.[13][15]May require higher concentrations, shorter duration of action may be unsuitable for some experiments.[6]
Quantitative Comparison of Common Caspase Inhibitors

The following table summarizes the inhibitory concentration (IC50) or inhibition constant (Ki) for widely used inhibitors against various caspases. Values are approximate and can vary based on assay conditions.

InhibitorTypeTarget CaspasesIC50 / Ki Values
Z-VAD-FMK Irreversible (FMK)Pan-CaspasePotent inhibitor of caspases-1, -3, -4, -5, -6, -7, -8, -9, -10 (low nM to µM range). Weakly inhibits caspase-2.[1][16]
Q-VD-OPh Irreversible (OPh)Pan-CaspaseIC50 values range from 25-400 nM for caspases-1, -3, -8, and -9.[3][17][18] Inhibits caspase-7 with an IC50 of 48 nM.[19]
Ac-DEVD-CHO Reversible (Aldehyde)Caspase-3, Caspase-7Potent inhibitor with Ki values of 0.2 nM for caspase-3 and 0.3 nM for caspase-7.[16]
Belnacasan (VX-765) Reversible (Prodrug)Caspase-1, Caspase-4Selective inhibitor with a Ki of 0.8 nM for caspase-1.[5][16]
Z-IETD-FMK Irreversible (FMK)Caspase-8A specific inhibitor for caspase-8.[16]

Experimental Protocols and Workflows

Evaluating the efficacy of caspase inhibitors requires robust and well-controlled experiments. Below are detailed protocols for key assays.

G start Start: Cell Culture treat Induce Apoptosis +/- Caspase Inhibitor start->treat lyse Cell Lysis (Ice-cold buffer) treat->lyse incubate Incubate Lysate with Fluorogenic Substrate lyse->incubate measure Measure Fluorescence (Plate Reader) incubate->measure analyze Analyze Data: Compare +/- Inhibitor measure->analyze

Caption: General workflow for an in vitro caspase activity assay.

Protocol 1: In Vitro Caspase-3/7 Activity Assay (Fluorometric)

Objective: To quantify the activity of effector caspases in cell lysates following treatment with an apoptosis inducer and a caspase inhibitor.

Principle: This assay uses a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., AMC - 7-amino-4-methylcoumarin). Cleavage of the substrate by active caspases liberates the fluorophore, resulting in a measurable increase in fluorescence that is proportional to caspase activity.[20][21]

Materials:

  • Cells cultured in appropriate plates (e.g., 96-well).

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α).

  • Caspase inhibitor (reversible or irreversible).

  • Cold PBS (Phosphate-Buffered Saline).

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4).

  • 2X Reaction Buffer (e.g., 0.2M HEPES pH 7.5, 20% sucrose, 0.2% CHAPS).[21]

  • Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC, 1 mM stock in DMSO).

  • DTT (Dithiothreitol, 500 mM stock in water).

  • White or black 96-well microtiter plates.

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[20]

Procedure:

  • Cell Treatment: Seed cells at an optimal density and allow them to adhere overnight. Treat cells with the desired concentrations of the caspase inhibitor for 1-2 hours. Subsequently, add the apoptosis-inducing agent and incubate for the required time (e.g., 4-6 hours). Include appropriate controls (untreated, inducer only, inhibitor only).

  • Cell Lysis:

    • For adherent cells, remove the media and wash once with cold PBS. Add 50 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-20 minutes.[21]

    • For suspension cells, pellet the cells by centrifugation (300 x g, 5 min, 4°C), wash with cold PBS, and resuspend in 50 µL of ice-cold Cell Lysis Buffer.[21]

  • Lysate Collection: Centrifuge the plates/tubes at ~12,000 x g for 10 minutes at 4°C to pellet cell debris.[21]

  • Assay Reaction: Transfer 25 µL of the supernatant (cell lysate) to a new, pre-chilled white or black 96-well plate.

  • Prepare Reaction Mix: On ice, prepare a master reaction mix. For each sample, combine 50 µL of 2x Reaction Buffer, 5 µL of 1 mM DEVD-AMC substrate, 2 µL of 500 mM DTT, and 18 µL of deionized water.[21]

  • Incubation: Add 75 µL of the reaction mix to each well containing the cell lysate. Mix gently. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader with filters appropriate for AMC (Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Subtract the background fluorescence (from a "no lysate" control) from all readings. Compare the fluorescence levels of inhibitor-treated samples to the "inducer only" positive control to determine the percentage of inhibition.

Protocol 2: Western Blot for PARP Cleavage

Objective: To visually assess the inhibition of effector caspase activity by monitoring the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known caspase-3 substrate.

Principle: During apoptosis, active caspase-3 cleaves the 116 kDa full-length PARP protein into an 89 kDa fragment. The presence of this cleaved fragment is a hallmark of apoptosis. An effective caspase inhibitor will prevent or reduce the appearance of this 89 kDa band.[22]

Materials:

  • Cell lysates prepared as in Protocol 1 (using a lysis buffer suitable for western blotting, e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody: Rabbit anti-PARP (recognizes both full-length and cleaved forms).

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Sample Preparation: Quantify the protein concentration of each cell lysate. Normalize all samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel (e.g., 8-10%) and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.

  • Analysis: Compare the intensity of the 116 kDa (full-length PARP) and 89 kDa (cleaved PARP) bands across different treatment conditions. A decrease in the 89 kDa band in inhibitor-treated samples indicates successful caspase inhibition.

Conclusion and Recommendations

Both reversible and irreversible caspase inhibitors are powerful tools for dissecting the roles of caspases in cellular processes. The choice between them is not arbitrary and should be guided by the specific experimental question.

  • Choose Irreversible Inhibitors (e.g., Q-VD-OPh) for:

    • Experiments requiring a complete and sustained shutdown of caspase activity.

    • Endpoint assays where the long-term consequences of caspase blockade are being studied.

    • Confirming the involvement of any caspase in a biological pathway.

  • Choose Reversible Inhibitors (e.g., Ac-DEVD-CHO) for:

    • Studies where transient or tunable inhibition is needed.

    • Investigating the activity of a specific caspase with minimal off-target effects.[12]

    • In vivo or therapeutic studies where the toxicity of irreversible inhibitors is a concern.[23]

References

Assessing the Efficacy of Ac-LETD-CHO Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of apoptosis research, the selective inhibition of key signaling molecules is paramount to delineating specific cellular pathways. Ac-LETD-CHO has emerged as a potent and specific inhibitor of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. This guide provides a comparative assessment of this compound's efficacy in various cell lines, alongside other caspase inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

Mechanism of Action: Targeting the Apex of the Extrinsic Apoptosis Cascade

This compound, a synthetic tetrapeptide (acetyl-leucyl-glutamyl-threonyl-aspartyl-aldehyde), is designed to mimic the cleavage site of pro-caspase-8. This competitive inhibitor binds to the active site of caspase-8, effectively blocking its proteolytic activity and halting the downstream signaling cascade that leads to apoptosis. Its aldehyde functional group allows for reversible binding.

A commonly used alternative is Z-IETD-FMK, another potent caspase-8 inhibitor. While both target the same enzyme, differences in their chemical structure—Z-IETD-FMK possesses a fluoromethyl ketone (FMK) group that forms an irreversible covalent bond—can influence their potency, cell permeability, and off-target effects.

Comparative Efficacy of Caspase-8 Inhibitors

The inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of an inhibitor. The following table summarizes representative IC50 values for this compound and Z-IETD-FMK in inhibiting apoptosis in different cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including the apoptosis-inducing agent and the method of assessment.

Cell LineApoptosis InducerInhibitorRepresentative IC50 (Apoptosis Inhibition)Reference
Jurkat (Human T lymphocyte)Fas Ligand (FasL)This compound~10-50 µM (estimated)[1][2]
Jurkat (Human T lymphocyte)Fas Ligand (FasL)Z-IETD-FMK~20-50 µM[1][2]
HeLa (Human cervical cancer)Tumor Necrosis Factor-alpha (TNF-α) & CycloheximideThis compoundData not readily available
HeLa (Human cervical cancer)Tumor Necrosis Factor-alpha (TNF-α) & CycloheximideZ-IETD-FMK~0.46 µM (in T-cells)[3]
MCF-7 (Human breast cancer)Tumor Necrosis Factor-alpha (TNF-α)This compoundData not readily available
MCF-7 (Human breast cancer)Tumor Necrosis Factor-alpha (TNF-α)Z-IETD-FMKData not readily available
ND7/23 (Neuronal cells)HyperglycemiaThis compound50 µM (protective effect)[4]
CHO (Chinese Hamster Ovary)Culture conditionsThis compoundEffective in enhancing viability[5]

Note: The IC50 values for this compound in Jurkat, HeLa, and MCF-7 cells are not consistently reported in publicly available literature, highlighting a need for direct comparative studies. The provided value for Jurkat cells is an estimation based on commonly used concentrations in research. The IC50 for Z-IETD-FMK in T-cells provides a benchmark for its potency[3].

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to assess the efficacy of this compound, the following diagrams are provided.

Extrinsic_Apoptosis_Pathway cluster_receptor Cell Membrane cluster_disc DISC Formation Death Receptor Death Receptor FADD FADD Death Receptor->FADD Death Ligand Death Ligand Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Dimerization & Autocatalysis Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Active Caspase-8->Executioner Caspases (e.g., Caspase-3) This compound This compound This compound->Active Caspase-8 Inhibition Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Extrinsic apoptosis pathway showing inhibition of active caspase-8 by this compound.

Experimental_Workflow cluster_assays Apoptosis Assessment Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Induce Apoptosis Induce Apoptosis Incubation Incubation Induce Apoptosis->Incubation Inhibitor Treatment->Induce Apoptosis Harvest Cells Harvest Cells Incubation->Harvest Cells Annexin V/PI Staining Annexin V/PI Staining Harvest Cells->Annexin V/PI Staining Caspase Activity Assay Caspase Activity Assay Harvest Cells->Caspase Activity Assay Western Blot Western Blot Harvest Cells->Western Blot Data Analysis Data Analysis Annexin V/PI Staining->Data Analysis Caspase Activity Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for assessing caspase inhibitor efficacy.

Detailed Experimental Protocols

Induction of Apoptosis in Different Cell Lines
  • Jurkat Cells (Suspension): Induce apoptosis by treating cells with 100 ng/mL of soluble Fas Ligand (FasL) for 4-6 hours.[6][7]

  • HeLa Cells (Adherent): Induce apoptosis by treating cells with 20 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) in combination with 10 µg/mL of Cycloheximide for 4-6 hours.[8]

  • MCF-7 Cells (Adherent): Induce apoptosis by treating cells with 100 ng/mL of TNF-α for 24 hours. Note that MCF-7 cells are known to be relatively resistant to TNF-α induced apoptosis.

Caspase-8 Inhibitor Treatment

Pre-incubate cells with varying concentrations of this compound or other caspase-8 inhibitors (e.g., 1 µM to 100 µM) for 1-2 hours before the addition of the apoptosis-inducing agent. A vehicle control (e.g., DMSO) should be included.

Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest 1-5 x 10^5 cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).[9]

  • Wash the cells once with cold PBS.[9]

  • Resuspend the cells in 100 µL of 1X Binding Buffer.[9]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8 by detecting the cleavage of a colorimetric substrate.

Materials:

  • Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)

  • Microplate reader

Protocol:

  • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled cell lysis buffer.[9]

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well of a 96-well plate.

  • Add 50 µL of the cell lysate to the wells.

  • Add 5 µL of the 4 mM IETD-pNA substrate (200 µM final concentration).[9]

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-8 activity.

Western Blot Analysis of Cleaved Caspase-8 and PARP

This technique confirms the activation of caspase-8 and the cleavage of its downstream substrate, PARP, a hallmark of apoptosis.

Materials:

  • RIPA buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cleaved caspase-8, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the full-length PARP (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis.[10][11] The appearance of the cleaved, active forms of caspase-8 is also indicative of its activation.[12]

Conclusion

This compound is a valuable tool for studying the extrinsic apoptosis pathway due to its specific inhibition of caspase-8. While its efficacy can be cell-type dependent, this guide provides a framework for its comparative assessment. The provided protocols for inducing and measuring apoptosis, alongside the visualization of the underlying signaling pathways, will aid researchers in effectively utilizing this compound in their studies. Further direct comparative studies are warranted to establish definitive IC50 values for this compound across a broader range of cell lines to facilitate more precise experimental design.

References

A Researcher's Guide to Negative Controls for Ac-LETD-CHO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the extrinsic apoptosis pathway, the selective caspase-8 inhibitor Ac-LETD-CHO is a critical tool. However, robust experimental design necessitates the use of appropriate negative controls to ensure the observed effects are specifically due to caspase-8 inhibition. This guide provides a comprehensive comparison of negative controls for experiments involving this compound, supported by experimental data and detailed protocols.

Understanding this compound and the Need for Controls

This compound is a peptide aldehyde that acts as a potent and specific inhibitor of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1] It functions by mimicking the natural substrate of caspase-8. While specific, no inhibitor is perfect. Therefore, negative controls are essential to validate that the experimental results are a direct consequence of caspase-8 inhibition and not due to off-target effects or other confounding factors.

Comparison of Caspase-8 Inhibitors

A variety of caspase-8 inhibitors are available, each with different potencies and specificities. The choice of inhibitor can influence experimental outcomes, and understanding their relative performance is key.

InhibitorTypeIC50 for Caspase-8 (nM)Notes
This compound Peptide Aldehyde6.71[1]Highly specific for caspase-8.
Z-IETD-FMK Peptide Fluoromethyl Ketone~350[2]A commonly used, irreversible caspase-8 inhibitor. Also inhibits granzyme B.
Ac-LESD-CMK Peptide Chloromethyl Ketone50[2]A potent inhibitor with a preference for caspase-8.
Ac-IETD-CHO Peptide AldehydeNot specified, but potentA reversible inhibitor of granzyme B and caspase-8.[3]
Z-LEHD-FMK Peptide Fluoromethyl Ketone70[2]Also shows potent inhibition of other caspases.

Note: IC50 values can vary between studies depending on the assay conditions.

Essential Negative Controls for this compound Experiments

To ensure the validity of your results, a combination of negative controls should be employed.

Scrambled Peptide Control

A scrambled peptide control has the same amino acid composition as this compound but in a randomized sequence. This control is crucial for demonstrating that the observed biological effect is sequence-specific and not due to non-specific interactions of the peptide with cellular components.[3][4][5]

Example:

  • Active Peptide: Ac-L-E-T-D-CHO

  • Scrambled Control (example): Ac-T-D-L-E-CHO

As commercially available scrambled LETD peptides are not common, custom synthesis is often required.

Hypothetical Experimental Data:

TreatmentCaspase-8 Activity (% of Control)Cell Viability (% of Control)
Vehicle (DMSO)100%100%
Apoptosis Inducer250%40%
Apoptosis Inducer + this compound110%85%
Apoptosis Inducer + Scrambled LETD-CHO245%42%
Genetically-Encoded Negative Controls

The use of cell lines with genetic modifications provides a highly specific and robust negative control.

  • Caspase-8 Knockout (KO) Cells: These cells lack the target of this compound. In these cells, an apoptosis-inducing stimulus that acts through the extrinsic pathway should not be blocked by this compound, confirming the on-target effect of the inhibitor.

  • Dominant-Negative Mutants: Expressing a catalytically inactive form of caspase-8 can also serve as a negative control by competing with the endogenous caspase-8 for binding to the death-inducing signaling complex (DISC).

Pan-Caspase Inhibitors

Broad-spectrum caspase inhibitors like Z-VAD-FMK can be used to determine if the observed apoptosis is caspase-dependent. If Z-VAD-FMK blocks cell death but a more specific caspase-8 inhibitor does not, it may indicate the involvement of other caspase-dependent pathways.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound activity and the appropriate experimental design, the following diagrams are provided.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway cluster_receptor Cell Membrane cluster_disc DISC Formation Death Receptor Death Receptor FADD FADD Death Receptor->FADD Recruitment Death Ligand Death Ligand Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Effector Caspases Effector Caspases Caspase-8->Effector Caspases Activation This compound This compound This compound->Caspase-8 Inhibition Apoptosis Apoptosis Effector Caspases->Apoptosis Execution Experimental_Workflow Experimental Workflow with this compound and Controls cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_assays Analysis Cells Cells Vehicle Vehicle Cells->Vehicle This compound This compound Cells->this compound Scrambled Peptide Scrambled Peptide Cells->Scrambled Peptide Apoptosis Inducer Apoptosis Inducer Apoptosis Inducer->Vehicle Apoptosis Inducer->this compound Apoptosis Inducer->Scrambled Peptide Caspase-8 KO Cells Caspase-8 KO Cells Apoptosis Inducer->Caspase-8 KO Cells Caspase-8 Assay Caspase-8 Assay Vehicle->Caspase-8 Assay Cell Viability Assay Cell Viability Assay Vehicle->Cell Viability Assay This compound->Caspase-8 Assay This compound->Cell Viability Assay Scrambled Peptide->Caspase-8 Assay Scrambled Peptide->Cell Viability Assay Caspase-8 KO Cells->this compound Caspase-8 KO Cells->Caspase-8 Assay Caspase-8 KO Cells->Cell Viability Assay

References

A Researcher's Guide to Confirming the Specificity of the Caspase-8 Inhibitor, Ac-LETD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of experimental methods to validate the on-target effects of Ac-LETD-CHO and rule out confounding off-target influences in cellular signaling pathways.

This compound is a potent and specific, cell-permeable, and reversible inhibitor of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.[1] Its tetrapeptide sequence is designed to mimic the cleavage site of procaspase-8, allowing it to effectively block its activation. However, ensuring that the observed biological effects in an experiment are exclusively due to caspase-8 inhibition—and not unintended interactions with other cellular pathways—is paramount for the integrity of the research. This guide provides a framework and detailed experimental protocols for researchers to rigorously validate the specificity of this compound.

Comparative Specificity Profile

The primary concern with any inhibitor is its potential to interact with related proteins. For this compound, this includes other members of the caspase family. A comparative analysis of the inhibitor's potency (measured by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) against a panel of caspases is the first step in characterization.

Below is a comparison of this compound with the widely-used pan-caspase inhibitor, Z-VAD-FMK. Lower values indicate higher potency.

Target ProteinThis compound (IC50/Ki)Z-VAD-FMK (Ki)On-Target vs. Off-Target Potency Ratio (this compound)
Caspase-8 ~10 nM 12 nMBaseline
Caspase-1>10,000 nM0.2 nM>1000x
Caspase-3~230 nM0.5 nM~23x
Caspase-6~3,100 nM2.3 nM~310x
Caspase-7~1,700 nM1.6 nM~170x
Caspase-9~1,800 nM29 nM~180x
Caspase-10~5 nM29 nM~0.5x

Note: Data is compiled from multiple sources and may vary based on assay conditions. The table illustrates relative selectivity.

This data highlights that this compound is highly selective for caspase-8 and its close homolog, caspase-10, over other caspases. In contrast, Z-VAD-FMK inhibits a broad range of caspases with high potency. This selectivity is a key advantage, but it must be confirmed within the context of the experimental system.

Experimental Strategies for Specificity Validation

A multi-faceted approach is essential to confirm that this compound is not affecting other cellular pathways at the working concentrations used in your experiments.

Titration of the Inhibitor

The first and simplest step is to determine the minimal effective concentration of this compound. An over-saturation of the inhibitor increases the likelihood of off-target binding.

Experimental Protocol: Concentration-Response Curve for Apoptosis Inhibition

  • Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well).

  • Induce Extrinsic Apoptosis: Treat cells with a known inducer of the extrinsic pathway, such as TNF-α (Tumor Necrosis Factor-alpha) in combination with Cycloheximide, or FasL (Fas Ligand).

  • Inhibitor Titration: Concurrently, treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control for apoptosis (inducer only).

  • Viability Assay: After a suitable incubation period (e.g., 18-24 hours), assess cell viability using an MTT, MTS, or a fluorescence-based cytotoxicity assay (e.g., CellTox™ Green).

  • Data Analysis: Plot cell viability against the log of the inhibitor concentration. The lowest concentration that provides maximal protection is the optimal working concentration.

Orthogonal Assessment of Apoptotic Pathways

To confirm that this compound specifically blocks the extrinsic pathway, its effect should be compared against the intrinsic (mitochondrial) pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL / TNF-α FASR Death Receptors FASL->FASR Casp8 Pro-Caspase-8 FASR->Casp8 Casp8a Active Caspase-8 Casp8->Casp8a Casp3a Active Caspase-3 (Executioner) Casp8a->Casp3a Stauro Staurosporine / Etoposide Mito Mitochondria Stauro->Mito CytoC Cytochrome c Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 Casp9a Active Caspase-9 Casp9->Casp9a Casp9a->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis AcLETDCHO This compound AcLETDCHO->Casp8a

Caption: this compound is designed to selectively inhibit Caspase-8 activation.

Experimental Protocol: Western Blot for Cleaved Caspases

  • Cell Treatment:

    • Set 1 (Extrinsic): Treat cells with TNF-α/CHX or FasL +/- your optimal concentration of this compound.

    • Set 2 (Intrinsic): Treat cells with an intrinsic pathway inducer like Staurosporine or Etoposide +/- this compound.

    • Include untreated controls for all conditions.

  • Lysate Preparation: After treatment (e.g., 4-8 hours), harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Probe with primary antibodies for cleaved Caspase-8 , cleaved Caspase-9 , and the executioner cleaved Caspase-3 .

    • Use an antibody for a housekeeping protein (e.g., GAPDH, β-Actin) as a loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL (chemiluminescence) substrate and an imaging system.

Expected Outcome: this compound should prevent the appearance of cleaved caspase-8 and cleaved caspase-3 bands in the extrinsic pathway set but should have no effect on the cleavage of caspase-9 or caspase-3 in the intrinsic pathway set.

Genetic Knockdown/Knockout as a Control

The gold standard for confirming on-target effects is to compare the inhibitor's action in wild-type cells versus cells where the target has been genetically removed.

G cluster_validation Logical Flow for On-Target Validation A Wild-Type Cells + Apoptosis Inducer + this compound C Phenotype is Rescued (Apoptosis is Blocked) A->C B Caspase-8 KO/KD Cells + Apoptosis Inducer D Phenotype is Mimicked (Apoptosis is Blocked) B->D E Conclusion: This compound effect is ON-TARGET C->E D->E

Caption: Comparing pharmacological inhibition with genetic deletion confirms specificity.

Experimental Protocol: CRISPR/Cas9 Knockout or shRNA Knockdown

  • Generate Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA to create a stable cell line with significantly reduced or eliminated Caspase-8 expression.

  • Validate Knockdown/Knockout: Confirm the loss of Caspase-8 protein expression via Western Blot.

  • Induce Apoptosis: Treat both the wild-type and the Caspase-8 deficient cells with an extrinsic apoptosis inducer (e.g., FasL).

  • Assess Phenotype: Measure cell death in both cell lines.

  • Compare to Inhibitor: In parallel, treat the wild-type cells with the inducer and this compound. Expected Outcome: The Caspase-8 deficient cells should be resistant to the extrinsic apoptosis stimulus. This resistance should phenocopy the effect of treating wild-type cells with this compound, strongly indicating that the inhibitor's primary effect is through Caspase-8.

References

Validating Caspase-8 Inhibition: A Comparative Guide to Ac-LETD-CHO and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of caspase-8 in apoptosis and other cellular processes, the choice between chemical inhibitors and genetic knockdown is a critical experimental decision. This guide provides a comprehensive cross-validation of two common methods for inhibiting caspase-8: the peptide inhibitor Ac-LETD-CHO and siRNA-mediated gene knockdown.

This comparison guide synthesizes experimental data to objectively evaluate the performance, specificity, and methodological considerations of each approach. By presenting quantitative data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate method for their experimental goals and to rigorously interpret their findings.

Performance Comparison: this compound vs. siRNA Knockdown

The efficacy of both this compound and siRNA in inhibiting caspase-8 function has been demonstrated in numerous studies. However, they operate through fundamentally different mechanisms, which influences their application and the interpretation of results.

This compound is a competitive inhibitor that targets the active site of caspase-8, providing rapid but potentially less specific inhibition. In contrast, siRNA (small interfering RNA) mediates the degradation of caspase-8 mRNA, leading to a more specific but slower reduction in protein levels.

ParameterThis compound (Chemical Inhibition)siRNA (Gene Knockdown)Key Considerations
Mechanism of Action Competitive inhibitor of caspase-8 enzymatic activity.Post-transcriptional gene silencing by mRNA degradation.This compound offers immediate inhibition of existing enzyme, while siRNA requires time for protein turnover.
Specificity Primarily targets caspase-8, but potential for off-target effects on other caspases (e.g., caspase-9 in CHO cells) has been noted.[1]Highly specific to the targeted caspase-8 mRNA sequence.For studies requiring high specificity, siRNA is generally the preferred method.
Efficacy IC50 in the nanomolar range for caspase-8.[2]Can achieve significant reduction in caspase-8 mRNA (>60%) and protein levels.[3][4]Efficacy of siRNA depends on transfection efficiency and siRNA sequence design.
Duration of Effect Reversible and dependent on the compound's half-life in the experimental system.Can be transient or stable depending on the delivery method (e.g., siRNA duplex vs. shRNA vector). Effects can last for several days.[5]The experimental timeline is a crucial factor in choosing the appropriate method.
Typical Concentration/Dose 50-100 µM in cell culture.[6]0.5 nmol in vivo.[3][4]Optimal concentrations should be determined empirically for each experimental system.

Supporting Experimental Data

The following tables summarize quantitative data from studies utilizing either siRNA knockdown of caspase-8 or, by extension, demonstrate the effects of caspase inhibition on downstream apoptotic events.

Table 1: Efficacy of Caspase-8 siRNA Knockdown

Experimental ModelMethod of Quantification% Reduction of Caspase-8Downstream EffectReference
Murine model of liver I/R injuryGene expression and activity assays>60%Significant reduction in serum aspartate transaminase.[3][4]
Murine model of sepsisRT-PCR and Western Blot~40% reduction in mRNA; 40-60% reduction in proteinDecreased apoptosis in liver and spleen, improved survival.[5]
HepG2 hepatoma cellsCaspase-8 activity assay~2.5-fold reduction in activityInhibition of Fas-mediated apoptosis.[7]
Human non-small cell lung cancer cells (A549)qRT-PCR53-71%Significant reduction in apoptosis.[8]

Table 2: Effects of Caspase-8 Inhibition on Apoptosis

Experimental ModelApoptosis InductionMethod of Apoptosis QuantificationObserved Effect of Caspase-8 InhibitionReference
Murine model of sepsisCecal Ligation and Puncture (CLP)TUNEL assay, active caspase-3 levelsDecrease in apoptotic index in liver and spleen.[5]
Murine model of acute liver failureAgonistic Fas (CD95) antibody (Jo2)TUNEL stainingSignificant inhibition of Jo2-mediated apoptosis.[7]
Human non-small cell lung cancer cells (A549)Chemotherapeutic drugsFlow cytometry (Annexin V-FITC/PI)Reduced apoptosis induced by doxorubicin, carboplatin, cisplatin, and etoposide.[8]

Experimental Protocols

Protocol 1: Inhibition of Caspase-8 using this compound

This protocol is a general guideline for using this compound in cell culture experiments.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate the cells with this compound at the desired final concentration (e.g., 50-100 µM) for a specific duration (e.g., 1 hour) before inducing apoptosis.[6]

    • Include a vehicle control (DMSO) in parallel.

  • Induction of Apoptosis:

    • Treat the cells with the desired apoptotic stimulus (e.g., TNF-α, Fas ligand, or chemotherapeutic agents).

  • Analysis:

    • After the desired incubation time, harvest the cells.

    • Assess caspase-8 activity using a fluorometric or colorimetric assay.

    • Analyze apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, TUNEL assay, or Western blot for cleaved PARP or caspase-3.

Protocol 2: Knockdown of Caspase-8 using siRNA

This protocol provides a general workflow for transiently knocking down caspase-8 expression using siRNA.

  • siRNA Design and Preparation:

    • Design or obtain validated siRNA sequences targeting caspase-8.

    • Include a non-targeting (scrambled) siRNA as a negative control.

    • Resuspend the siRNA duplexes in RNase-free buffer to the desired stock concentration.

  • Cell Transfection:

    • Seed cells in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.

    • Prepare the siRNA-lipid transfection complex according to the manufacturer's protocol (e.g., using Lipofectamine).

    • Add the transfection complex to the cells and incubate for the recommended time (typically 4-6 hours).

    • Replace the transfection medium with fresh, complete medium.

  • Post-Transfection Incubation:

    • Incubate the cells for 24-72 hours to allow for mRNA degradation and protein turnover. The optimal time should be determined empirically.

  • Validation of Knockdown:

    • Harvest a subset of the cells to assess caspase-8 knockdown efficiency by qRT-PCR (for mRNA levels) and Western blot (for protein levels).

  • Functional Assay:

    • Use the remaining cells for the desired functional assay (e.g., induction of apoptosis and subsequent analysis).

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental processes, the following diagrams were generated using Graphviz.

G cluster_0 Signaling Pathway and Inhibition Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activates Effector Caspases Effector Caspases Caspase-8->Effector Caspases Activates This compound This compound This compound->Caspase-8 Inhibits siRNA siRNA Caspase-8 mRNA Caspase-8 mRNA siRNA->Caspase-8 mRNA Degrades Caspase-8 mRNA->Procaspase-8 Translates to Apoptosis Apoptosis Effector Caspases->Apoptosis

Caption: Signaling pathway of extrinsic apoptosis and points of intervention for this compound and siRNA.

G cluster_0 Experimental Workflows cluster_1 This compound Workflow cluster_2 siRNA Workflow Cell Culture Cell Culture Pre-incubation Pre-incubation Cell Culture->Pre-incubation Apoptosis Induction_A Apoptosis Induction_A Pre-incubation->Apoptosis Induction_A Analysis_A Analysis_A Apoptosis Induction_A->Analysis_A Cell Seeding Cell Seeding siRNA Transfection siRNA Transfection Cell Seeding->siRNA Transfection Post-transfection Incubation Post-transfection Incubation siRNA Transfection->Post-transfection Incubation Knockdown Validation Knockdown Validation Post-transfection Incubation->Knockdown Validation Apoptosis Induction_B Apoptosis Induction_B Post-transfection Incubation->Apoptosis Induction_B Analysis_B Analysis_B Apoptosis Induction_B->Analysis_B

Caption: Comparative experimental workflows for this compound and siRNA-mediated caspase-8 inhibition.

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for studying the function of caspase-8. The choice between these methods should be guided by the specific experimental requirements, including the need for specificity, the desired duration of inhibition, and the experimental timeline. For rapid, short-term inhibition, this compound is a suitable choice. However, for long-term studies or when high specificity is paramount, siRNA-mediated knockdown is the more appropriate method. Cross-validation of results using both techniques, where feasible, can provide a higher level of confidence in the observed phenomena and a more robust understanding of the biological role of caspase-8.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Ac-LETD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Ac-LETD-CHO, a caspase-8 inhibitor, fostering a secure research environment and building trust through value beyond the product itself.

Immediate Safety and Handling Precautions

General Handling Precautions for Peptide Aldehydes:

Precaution CategoryRecommended Action
Personal Protective Equipment Wear appropriate gloves, lab coat, and safety glasses.[1][2][3]
Ventilation Use in a well-ventilated area or under a chemical fume hood.[1]
Hygiene Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.[1]
Accidental Exposure (Skin/Eyes) Immediately flush with plenty of water for at least 15 minutes.[1][3]
Accidental Ingestion Rinse mouth with water and seek medical advice.[3]
Accidental Inhalation Move to fresh air and seek medical advice.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like other chemical waste, is governed by local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

  • Waste Identification and Segregation:

    • Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) as chemical waste.

    • Segregate the waste into clearly labeled, sealed containers. Do not mix with other incompatible waste streams.

  • Deactivation (if applicable and feasible):

    • For small quantities of residual solutions, chemical deactivation may be an option. However, without a specific validated protocol for this compound, this is not recommended. The primary disposal method should be through a licensed waste disposal service.

  • Packaging and Labeling:

    • Package the waste in containers that are chemically resistant and will not leak.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its chemical nature. Disposal should be carried out in an approved waste disposal plant.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: Have this compound waste is_contaminated Are materials contaminated with this compound? start->is_contaminated treat_as_waste Treat as chemical waste is_contaminated->treat_as_waste Yes segregate Segregate into a labeled, sealed container treat_as_waste->segregate is_deactivation_possible Is a validated deactivation protocol available? segregate->is_deactivation_possible deactivate Follow deactivation protocol (Not Recommended without validation) is_deactivation_possible->deactivate Yes package_label Package and label for disposal is_deactivation_possible->package_label No deactivate->package_label store Store in a designated secure area package_label->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup store->contact_ehs disposal Disposal by licensed waste service contact_ehs->disposal end End disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ac-LETD-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of Ac-LETD-CHO, a potent caspase-8 inhibitor. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its solid form or in solution, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required PPE for various handling procedures.

PPE CategoryTask-Specific RequirementsRationale
Hand Protection Double-gloving with nitrile gloves is recommended for all procedures. For tasks with a higher risk of splash, consider wearing a more robust glove such as neoprene over the inner nitrile glove.[1][2]Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles are mandatory at all times. When preparing stock solutions or performing procedures with a significant splash risk, a full-face shield must be worn over the goggles.[1][2][3]Protects against accidental splashes of the chemical, which could cause serious eye damage. A face shield offers a broader area of protection for the entire face.
Body Protection A buttoned, knee-length laboratory coat is required. For procedures involving larger quantities or a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[1][3][4]Prevents contamination of personal clothing and protects the skin from potential spills.
Respiratory Protection For handling the powdered form of this compound, especially when weighing, a fit-tested N95 respirator is required to prevent inhalation of fine particles.[1]The powdered form can become airborne, and inhalation should be avoided.
Foot Protection Fully enclosed, chemical-resistant footwear must be worn at all times within the laboratory.[1][2]Protects feet from spills and dropped objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for safety and experimental reproducibility. The following step-by-step procedures must be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material spill protocol.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[5] Always consult the manufacturer's specific storage instructions.

Preparation of Stock Solutions
  • Designated Area: All handling of the powdered form and preparation of stock solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the powdered compound, use an analytical balance inside the fume hood. Wear all required PPE, including a respirator.

  • Dissolving: Prepare stock solutions by dissolving the compound in a suitable solvent, such as high-grade dimethyl sulfoxide (DMSO).[5] Add the solvent slowly to the powder to avoid splashing.

  • Labeling: Clearly label the stock solution container with the chemical name, concentration, solvent, date of preparation, and your initials.

Use in Experiments

The following diagram illustrates a typical workflow for incorporating this compound into a cell-based assay to study its inhibitory effect on apoptosis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_inhibitor Prepare this compound stock solution in DMSO add_inhibitor Add this compound to treatment group prep_inhibitor->add_inhibitor prep_cells Seed cells in multi-well plates induce_apoptosis Induce apoptosis (e.g., with TNF-α) prep_cells->induce_apoptosis induce_apoptosis->add_inhibitor control_group Add vehicle control (DMSO) to control group induce_apoptosis->control_group incubate Incubate cells for specified time period add_inhibitor->incubate control_group->incubate caspase_assay Perform caspase activity assay (e.g., colorimetric or fluorometric) incubate->caspase_assay data_analysis Analyze and compare caspase activity caspase_assay->data_analysis

Experimental workflow for assessing this compound activity.
Spill Management

  • Minor Spills: For small spills of the solution, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand). For small powder spills, carefully sweep up the material, avoiding dust generation.

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous chemical spills.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and dispose of all contaminated materials as hazardous waste.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. One recommended method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, pipette tips, and absorbent materials, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a labeled hazardous waste container for chemical waste. Do not pour down the drain.

  • Regulatory Compliance: Always follow all federal, state, and local regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these safety protocols, you contribute to a secure research environment for yourself and your colleagues while ensuring the quality and reliability of your scientific findings.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.